Product packaging for HIF-2alpha-IN-3(Cat. No.:CAS No. 313964-19-1)

HIF-2alpha-IN-3

Cat. No.: B2424445
CAS No.: 313964-19-1
M. Wt: 335.66
InChI Key: PQZKMXPISWCLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Oxygen Homeostasis and Cellular Adaptation

Oxygen is fundamental to the life of most metazoan species, playing a critical role in cellular respiration and energy production. The maintenance of stable oxygen levels within tissues, known as oxygen homeostasis, is vital for normal physiological function. acs.org Cells and organisms have evolved sophisticated mechanisms to sense and adapt to fluctuations in oxygen availability, particularly to conditions of low oxygen, or hypoxia. acs.orgfishersci.pt This adaptive response is a master regulator of various physiological and pathophysiological processes, including development, angiogenesis (the formation of new blood vessels), erythropoiesis (the production of red blood cells), metabolism, and cell survival. ontosight.aiwikipedia.org

When cells experience hypoxia, they activate a complex signaling cascade to promote survival in the low-oxygen environment. pnas.org This involves a shift in metabolism from oxygen-dependent oxidative phosphorylation to anaerobic glycolysis for ATP production. pnas.orgresearchgate.net Furthermore, the hypoxic response triggers the expression of genes that enhance oxygen delivery, such as those involved in forming new blood vessels. fishersci.ptpnas.org The central mediators of this transcriptional response are a family of proteins known as Hypoxia-Inducible Factors (HIFs). fishersci.ptwikipedia.org

The HIF Family of Transcription Factors

HIFs are heterodimeric transcription factors composed of an oxygen-sensitive alpha (α) subunit and a constitutively expressed beta (β) subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.complos.org There are three main isoforms of the HIF-α subunit: HIF-1α, HIF-2α, and HIF-3α. nih.govrndsystems.com

Under normal oxygen conditions (normoxia), the α subunits are rapidly degraded. nih.govnih.gov Prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-α subunit. nih.govnih.gov This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for destruction by the proteasome. pnas.orgnih.gov In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-α. pnas.orgnih.gov The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. nih.govtargetmol.com

HIF-1α: Ubiquitous Expression and Acute Hypoxia Response

HIF-1α is the most widely studied isoform and is expressed in nearly all cell types. mdpi.com It is considered the primary driver of the initial, acute response to hypoxia. ontosight.ai When oxygen levels drop, HIF-1α is rapidly stabilized and initiates a transcriptional program aimed at immediate cell survival. ontosight.ai A key function of HIF-1α is to orchestrate the metabolic switch to glycolysis by upregulating genes encoding glucose transporters (like GLUT1 and GLUT3) and glycolytic enzymes. researchgate.net This allows cells to continue producing energy in the absence of sufficient oxygen. researchgate.net HIF-1α also plays a crucial role in the early stages of angiogenesis. ontosight.ai

HIF-2α: Tissue-Specific Expression and Chronic Hypoxia Adaptation

In contrast to the ubiquitous expression of HIF-1α, HIF-2α (also known as Endothelial PAS domain protein 1 or EPAS1) shows a more restricted, tissue-specific expression pattern, found predominantly in endothelial cells, renal interstitial cells, hepatocytes, and certain neuronal cells. mdpi.comspandidos-publications.com While HIF-1α governs the acute response, HIF-2α is more critical for adaptation to prolonged or chronic hypoxia. ontosight.ai

HIF-2α regulates a distinct but overlapping set of target genes compared to HIF-1α. spandidos-publications.com It is a key regulator of erythropoietin (EPO), the hormone that stimulates red blood cell production, a vital long-term adaptation to systemic hypoxia. mdpi.com Studies have shown that HIF-2α, not HIF-1α, is the essential isoform for regulating EPO production in adults under both normal and stress conditions. mdpi.com Furthermore, HIF-2α is involved in vascular remodeling, iron metabolism, and maintaining the phenotype of certain stem cells. ontosight.aispandidos-publications.com Due to its role in promoting angiogenesis and cell proliferation, dysregulation of HIF-2α is a significant driver in certain diseases, particularly in clear cell renal cell carcinoma (ccRCC), where mutations in the VHL gene lead to its constitutive stabilization. nih.gov

HIF-3α: Less Characterized Modulator of Hypoxia Responses

HIF-3α is the least characterized member of the HIF-α family. nih.govnih.gov It differs structurally from HIF-1α and HIF-2α, notably lacking a C-terminal transactivation domain in some of its splice variants. nih.gov Initially, HIF-3α was considered a negative regulator of the hypoxic response, as some of its variants can compete with HIF-1α and HIF-2α for binding to HIF-1β, thereby inhibiting the transcription of their target genes. nih.gov However, more recent research suggests that HIF-3α can also function as a transcriptional activator for a unique set of genes, indicating a more complex, dual role in modulating the cellular response to hypoxia. nih.gov Its expression is tissue-restricted, and its precise biological functions are still being actively investigated. nih.gov

HIF-2alpha-IN-3: A Specific Inhibitor

This compound is a chemical compound identified as a specific inhibitor of HIF-2α. ontosight.ai It belongs to a class of small molecules designed to interfere with the function of this key transcription factor.

Chemical Properties of this compound

IdentifierValue
Chemical NameN-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Molecular FormulaC13H8ClN5O4
CAS Number313964-19-1
SynonymsCHEMBL2311968, HY-18370

Research Findings and Mechanism of Action

Research indicates that this compound functions by directly targeting the HIF-2α subunit. Its mechanism of action involves binding to an internal cavity within the Per-Arnt-Sim (PAS)-B domain of the HIF-2α protein. This binding event induces conformational changes that disrupt the crucial heterodimerization between the HIF-2α and HIF-1β (ARNT) subunits. By preventing the formation of the functional HIF-2 transcription factor complex, this compound effectively blocks the binding of HIF-2 to HREs in the DNA, thereby inhibiting the transcription of its downstream target genes. ontosight.ai

Given the role of HIF-2α in promoting tumor growth and angiogenesis, particularly in cancers with VHL mutations like ccRCC, inhibitors such as this compound are subjects of research for their potential anti-tumor properties. ontosight.ai By suppressing the activity of HIF-2α, these inhibitors can lead to reduced expression of genes involved in angiogenesis, cell survival, and metabolism, potentially hindering tumor progression. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClN5O5 B2424445 HIF-2alpha-IN-3 CAS No. 313964-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMXPISWCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Biology of Hypoxia Inducible Factor 2 Alpha Hif 2α

Structural Organization of HIF-2α

The HIF-2α protein is a member of the basic helix-loop-helix (bHLH)/Per-ARNT-Sim (PAS) family of transcription factors. nih.govembopress.org Its structure comprises several functional domains that are essential for its dimerization, DNA binding, and transcriptional activity. proteopedia.orgresearchgate.netcovalab.com

Table 1: Structural Domains of HIF-2α
DomainPrimary FunctionKey Characteristics
Basic Helix-Loop-Helix (bHLH)DNA binding and dimerization. mdpi.comproteopedia.orgThe basic region makes direct contact with DNA, while the HLH motif facilitates dimerization with the ARNT subunit. mdpi.compnas.org
Per-ARNT-Sim (PAS)Heterodimerization and ligand binding. mdpi.compnas.orgContains two tandem repeats, PAS-A and PAS-B, which are crucial for stabilizing the HIF-2α/ARNT heterodimer. pnas.orgnih.gov The PAS-B domain features a large internal cavity. acs.orgpnas.org
Oxygen-Dependent Degradation Domain (ODDD)Mediates oxygen-regulated protein stability. mdpi.comproteopedia.orgContains specific proline residues (Pro405 and Pro531) that are hydroxylated by PHD enzymes in the presence of oxygen, leading to protein degradation. nih.govmdpi.com
C-Terminal Transactivation Domain (C-TAD)Recruitment of transcriptional coactivators. mdpi.comnih.govInteracts with coactivators like CBP/p300 to initiate transcription. mdpi.comembopress.org Its activity is regulated by asparagine hydroxylation. nih.govnih.gov

Basic Helix-Loop-Helix (bHLH) Domain

Located at the N-terminus, the bHLH domain is a structural motif essential for the function of HIF-2α as a transcription factor. proteopedia.orgpnas.org This domain has two key components: the basic region, which is rich in basic amino acids and directly engages with specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes, and the helix-loop-helix region, which serves as a primary dimerization interface, enabling HIF-2α to form a stable heterodimer with its partner, ARNT. mdpi.compnas.orgnih.gov The formation of this heterodimer is a prerequisite for DNA binding and subsequent transcriptional activation. mdpi.com

Per-ARNT-Sim (PAS) Domains (PAS-A and PAS-B)

Following the bHLH domain are two tandem PAS domains, designated PAS-A and PAS-B. mdpi.compnas.org These domains are critical for protein-protein interactions and contribute significantly to the stability and specificity of the HIF-2α/ARNT heterodimer. pnas.orgnih.gov The PAS domains of both HIF-2α and ARNT interact, providing a key surface for dimerization that complements the bHLH interaction. pnas.orgnih.gov

A distinguishing feature of the HIF-2α PAS-B domain is the presence of a large, pre-formed, and solvent-inaccessible internal cavity. acs.orgpnas.orgbiorxiv.org This cavity is not present in the highly homologous HIF-1α, and its existence has been a critical discovery for therapeutic development. nih.gov It can accommodate small molecule ligands that allosterically disrupt the HIF-2α/ARNT heterodimerization, thereby inhibiting its transcriptional activity. acs.orgpnas.org The inhibitor HIF-2alpha-IN-3, for example, functions by binding to this internal cavity within the HIF-2α PAS-B domain. targetmol.com

Oxygen-Dependent Degradation Domain (ODDD)

The ODDD is a central regulatory region that dictates the stability of the HIF-2α protein in an oxygen-dependent manner. mdpi.comproteopedia.org This domain, which spans over 200 residues, contains specific proline residues (Pro405 and Pro531 in human HIF-2α) located within a conserved LXXLAP motif. mdpi.comnih.govmdpi.com In the presence of sufficient oxygen (normoxia), these proline residues are post-translationally modified by a class of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes. nih.govmdpi.com This hydroxylation event creates a recognition site for the von Hippel-Lindau (pVHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. nih.govarcusbio.com The binding of pVHL leads to the polyubiquitination and subsequent rapid degradation of HIF-2α by the proteasome. nih.govmdpi.com

C-Terminal Transactivation Domain (C-TAD)

Located at the C-terminus of the HIF-2α protein, the C-TAD is essential for transcriptional activation. mdpi.comnih.govmolbiolcell.org Once HIF-2α is stabilized and dimerized with ARNT in the nucleus, the C-TAD functions by recruiting transcriptional coactivators, most notably CREB-binding protein (CBP) and its paralog p300. mdpi.comembopress.org The recruitment of these coactivators is necessary to initiate the transcription of HIF-2α target genes. mdpi.com

The activity of the C-TAD is also subject to oxygen-dependent regulation. An asparagine residue within the C-TAD (Asn847 in HIF-2α) can be hydroxylated by an enzyme called Factor Inhibiting HIF (FIH). nih.govbiorxiv.org This hydroxylation event, which also requires oxygen, sterically hinders the binding of CBP/p300, thus suppressing the transcriptional activity of HIF-2α even if the protein is stable. mdpi.comnih.gov Interestingly, the HIF-2α C-TAD appears to be relatively resistant to this inhibitory hydroxylation by FIH compared to the HIF-1α C-TAD, which may contribute to its sustained activity under certain conditions. nih.govtandfonline.com

Regulation of HIF-2α Protein Stability and Activity

The canonical regulation of HIF-2α is a multi-step process tightly controlled by cellular oxygen levels. This regulation primarily occurs at the level of protein stability through post-translational modifications. mdpi.com

Prolyl Hydroxylase Domain (PHD) Enzymes and Hydroxylation

The key oxygen sensors that regulate HIF-2α stability are the Prolyl Hydroxylase Domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3. nih.govdovepress.com These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily. mdpi.com Their catalytic activity is strictly dependent on the presence of molecular oxygen (O2) as a co-substrate, as well as Fe(II) and 2-oxoglutarate as co-factors. dovepress.comembopress.org

Under normoxic conditions, PHDs are active and catalyze the hydroxylation of specific proline residues within the HIF-2α ODDD (Pro405 and Pro531). mdpi.combiorxiv.org PHD2 is considered the primary regulator of HIF-α subunits under normoxia, while PHD3 shows a preferential affinity for HIF-2α. mdpi.comdovepress.com This hydroxylation marks the HIF-2α protein for recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation, keeping its levels extremely low. nih.govdovepress.com When oxygen levels are low (hypoxia), the lack of O2 as a substrate inhibits PHD activity. dovepress.comembopress.org This prevents proline hydroxylation, allowing HIF-2α to escape degradation, accumulate, translocate to the nucleus, and activate its target genes. nih.gov

Table 2: Key Regulatory Residues and Enzymes for HIF-2α
Residue in HIF-2αModifying EnzymeCondition for ModificationConsequence of Modification
Proline-405 (Pro405)PHD Enzymes (e.g., PHD2, PHD3) mdpi.commdpi.comNormoxia (High Oxygen)Hydroxylation enables pVHL binding, leading to ubiquitination and degradation. nih.govnih.gov
Proline-531 (Pro531)PHD Enzymes (e.g., PHD2, PHD3) nih.govmdpi.comNormoxia (High Oxygen)Hydroxylation enables pVHL binding, leading to ubiquitination and degradation. nih.govnih.gov
Asparagine-847 (Asn847)Factor Inhibiting HIF (FIH) nih.govbiorxiv.orgNormoxia (High Oxygen)Hydroxylation blocks the recruitment of CBP/p300 coactivators, inhibiting transcriptional activity. mdpi.comnih.gov

Von Hippel-Lindau (VHL) Protein-Mediated Proteasomal Degradation

Under normal oxygen conditions (normoxia), the stability of the HIF-2α subunit is tightly controlled. plos.org Prolyl hydroxylase domain (PHD) enzymes, particularly PHD2 and PHD3, utilize oxygen to hydroxylate specific proline residues (Pro-405 and Pro-531) within the oxygen-dependent degradation domain (ODDD) of HIF-2α. nih.govresearchgate.netmdpi.com This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein. researchgate.netmdpi.com pVHL is a component of an E3 ubiquitin ligase complex which, upon binding to the hydroxylated HIF-2α, targets it for polyubiquitination and subsequent degradation by the 26S proteasome. mdpi.comannualreviews.orgresearchgate.net This process ensures that HIF-2α levels remain low when oxygen is plentiful. plos.orgaacrjournals.org Inactivating mutations in the VHL gene disrupt this degradation pathway, leading to the constitutive stabilization of HIF-α subunits and are associated with clear-cell renal cell carcinoma (ccRCC). mdpi.comaacrjournals.org

Hypoxia-Induced Stabilization and Nuclear Translocation

When oxygen levels fall (hypoxia), the activity of the PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen. researchgate.netresearchgate.net This prevents the prolyl hydroxylation of HIF-2α. researchgate.net As a result, HIF-2α is no longer recognized by the VHL E3 ligase complex, thus escaping ubiquitination and proteasomal degradation. mdpi.comresearchgate.net The stabilized HIF-2α protein then accumulates in the cytoplasm and translocates to the nucleus. researchgate.netnih.govoncotarget.com This nuclear translocation is a critical step for its function as a transcription factor. nih.govfrontiersin.org

Heterodimerization with HIF-1β (ARNT)

Once inside the nucleus, the stabilized HIF-2α subunit forms a heterodimer with its constitutively expressed binding partner, HIF-1β (also known as ARNT). mdpi.complos.orglife-science-alliance.org This dimerization is mediated by the bHLH and PAS domains present in both subunits. mdpi.commolbiolcell.org The formation of the HIF-2α/ARNT complex is an essential prerequisite for its ability to bind to DNA and regulate gene expression. arcusbio.comgoogle.comnih.gov The disruption of this heterodimerization process is a strategy for inhibiting HIF-2α-dependent gene transcription. arcusbio.comgoogle.com

Interaction with Coactivators (CBP/p300)

The functional HIF-2α/ARNT heterodimer acts as a transcription factor by binding to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of its target genes. frontiersin.orgmolbiolcell.org To activate transcription, this complex recruits transcriptional coactivators, most notably the CREB-binding protein (CBP) and its homolog p300. nih.govnih.gov The C-terminal transactivation domain (C-TAD) of HIF-2α is responsible for this interaction. mdpi.comnih.gov

The recruitment of CBP/p300 is also subject to oxygen-dependent regulation. An asparaginyl hydroxylase, known as Factor Inhibiting HIF (FIH), hydroxylates an asparagine residue (N847) in the C-TAD of HIF-2α during normoxia. nih.govmdpi.comfrontiersin.org This hydroxylation event blocks the binding of CBP/p300, thereby preventing transcriptional activation even if some HIF-2α were to escape degradation. nih.govresearchgate.net Under hypoxic conditions, FIH activity is also reduced, allowing the HIF-2α/ARNT complex to successfully recruit CBP/p300 and initiate the transcription of downstream genes. mdpi.comresearchgate.net

Transcriptional Targets and Downstream Effectors of HIF-2α Signaling

HIF-2α regulates a distinct set of target genes involved in various cellular processes, enabling adaptation and survival under hypoxic stress. While there is some overlap with HIF-1α, HIF-2α has been shown to preferentially regulate specific genes critical for angiogenesis and erythropoiesis. nih.govashpublications.org

Genes Associated with Angiogenesis (e.g., VEGF, VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a fundamental process controlled by HIF-2α. A key target gene is Vascular Endothelial Growth Factor (VEGF). amegroups.orgviamedica.pl HIF-2α directly binds to the HRE in the VEGF promoter to drive its expression. amegroups.org VEGF, in turn, is a potent signaling molecule that stimulates the proliferation and migration of endothelial cells. viamedica.pl

Furthermore, HIF-2α also regulates the expression of VEGF receptors, particularly VEGFR-2 (also known as KDR). amegroups.orgnih.govaging-us.com Studies have shown that HIF-2α can induce the transcription of the VEGFR-2 gene. nih.gov The upregulation of both the ligand (VEGF) and its receptor (VEGFR-2) by HIF-2α creates a powerful positive feedback loop that robustly promotes angiogenesis. nih.govashpublications.org This coordinated gene expression is essential for developing a functional vascular network in response to hypoxic conditions. amegroups.org

Genes Associated with Erythropoiesis (e.g., EPO)

HIF-2α is the primary regulator of erythropoietin (EPO) production, a hormone essential for erythropoiesis (the formation of red blood cells). annualreviews.orgashpublications.org In response to systemic hypoxia, HIF-2α is stabilized in specialized renal interstitial cells and hepatocytes, where it drives the transcription of the EPO gene. nih.govashpublications.orgpnas.org The resulting increase in circulating EPO stimulates the bone marrow to produce more red blood cells, thereby enhancing the oxygen-carrying capacity of the blood. researchgate.netannualreviews.org

Multiple genetic studies in animal models have confirmed that HIF-2α, and not HIF-1α, is the critical isoform for regulating adult EPO production under both normal physiological and stress conditions. nih.govpnas.org This specific role highlights the importance of HIF-2α in maintaining systemic oxygen homeostasis. nih.govashpublications.org

Genes Involved in Cell Proliferation and Growth

HIF-2α is uniquely involved in promoting tumor growth and cell cycle progression through its interaction with key oncogenes and cell cycle regulators. jkcvhl.com Unlike HIF-1α, which can inhibit cell growth, HIF-2α promotes cell cycle progression in various cell lines under hypoxic conditions. nih.govnih.gov This proliferative effect is achieved through the transcriptional upregulation of several critical genes.

Cyclin D1 (CCND1) and Cyclin D2 : HIF-2α upregulates the expression of proteins involved in cell proliferation, including Cyclin D1. jkcvhl.commdpi.com In VHL-deficient kidney cancer cells, HIF-2α is sufficient to maintain tumor growth through the activation of Cyclin D1. mdpi.com Furthermore, HIF-2α enhances the c-Myc-mediated expression of Cyclin D2, which helps drive cell cycle progression. nih.gov

E2F1 : In conjunction with its effects on cyclins, HIF-2α promotes the expression of the transcription factor E2F1, another critical regulator of the cell cycle, via its enhancement of c-Myc activity. nih.gov

c-Myc : HIF-2α directly promotes cell proliferation by enhancing the transcriptional activity of the proto-oncogene c-Myc. nih.govnih.gov This interaction is a key distinction from HIF-1α, which often antagonizes c-Myc function. nih.gov The enhancement of c-Myc activity by HIF-2α contributes to neoplastic progression following the loss of tumor suppressors like VHL. nih.gov

Table 1: HIF-2α Target Genes and Their Functions

Gene Category Target Gene Primary Function Regulated by HIF-2α
Cell Proliferation & Growth Cyclin D1, Cyclin D2 Promotes cell cycle progression. nih.govjkcvhl.commdpi.com
E2F1 Drives entry into the synthesis phase of the cell cycle. nih.gov
c-Myc Acts as a master regulator of cell proliferation and growth. nih.govnih.gov
Iron Metabolism DMT1 (SLC11A2) Functions as the principal intestinal transporter for dietary iron absorption. nih.govnih.gov
DCYTB Reduces dietary iron (Fe³⁺ to Fe²⁺) to facilitate its transport by DMT1. nih.govjci.org
Ferroportin (FPN) Exports iron from enterocytes into the bloodstream. nih.govpnas.org
ECM Remodeling & Invasion PAI-1 Inhibits plasminogen activators, influencing matrix degradation and cell migration. mdpi.com
MMPs Degrade extracellular matrix components, facilitating invasion. mdpi.com

| Glucose Metabolism | GLUT1 | Facilitates the transport of glucose across the cell membrane. mdpi.commedsci.org |

Genes Related to Iron Metabolism

HIF-2α has emerged as a master regulator of intestinal iron absorption and homeostasis. nih.gov It directly activates the transcription of key genes responsible for transporting iron from the diet into the body, a role not shared by HIF-1α. nih.govnih.gov This function is crucial for maintaining iron balance. nih.gov

Key HIF-2α target genes in iron metabolism include:

Divalent Metal Transporter 1 (DMT1) : HIF-2α directly regulates the transcription of the gene encoding DMT1 (SLC11A2), which is the primary transporter for iron uptake at the apical surface of intestinal cells. nih.govtechscience.com

Duodenal Cytochrome B (DCYTB) : This enzyme reduces dietary ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), a necessary step for its transport by DMT1. HIF-2α transcriptionally upregulates DCYTB expression. nih.govjci.org

Ferroportin (FPN) : As the only known mammalian iron exporter, ferroportin transports iron across the basolateral membrane of enterocytes into circulation. HIF-2α also controls the expression of ferroportin. nih.govpnas.org

In conditions of iron deficiency or increased demand for red blood cell production, HIF-2α is stabilized in duodenal enterocytes, leading to increased expression of these transport genes and enhanced iron absorption. nih.govpnas.org

Genes Influencing Extracellular Matrix Remodeling and Invasion

The ability of tumor cells to invade surrounding tissues is dependent on the remodeling of the extracellular matrix (ECM). HIF-2α contributes to this process by regulating genes that encode for matrix components and remodeling enzymes. mdpi.comnih.gov

While both HIF-1α and HIF-2α are involved, HIF-2α plays a significant role in regulating factors related to vascular remodeling and maturation during chronic hypoxia. mdpi.comresearchgate.net It induces the expression of basement membrane components like laminin (B1169045) and collagen IV, as well as enzymes required for collagen assembly. nih.gov Specific target genes include:

Plasminogen Activator Inhibitor-1 (PAI-1) : HIF-2α is involved in regulating PAI-1, which modulates the activity of proteases that degrade the ECM. mdpi.com

Matrix Metalloproteinases (MMPs) : HIF-2α can regulate MMPs, which are enzymes that break down ECM components, thereby facilitating cell migration and invasion. mdpi.com

CXCR4 : While the C-X-C motif chemokine receptor 4 (CXCR4) is a known target, some studies indicate it is more directly activated by HIF-1α. mdpi.com

Genes Modulating Glucose Metabolism

Cellular metabolism is profoundly altered under hypoxic conditions, often shifting towards glycolysis. HIFs are central to this metabolic reprogramming. While HIF-1α is considered the primary driver of the switch to glycolysis, HIF-2α also contributes by regulating key metabolic genes. jkcvhl.comnih.gov

Glucose Transporter 1 (GLUT1) : HIF-2α induces the expression of GLUT1, a protein that facilitates cellular glucose uptake. mdpi.commedsci.org Increased GLUT1 expression is a critical step in enhancing glycolysis, allowing cells to generate ATP in the absence of sufficient oxygen. medsci.orgfrontiersin.org In certain cancers, such as clear cell renal cell carcinoma, the VHL-HIF-2α signaling axis drives the expression of GLUT1, promoting anaerobic glycolysis. mdpi.com

Non-Transcriptional Functions and Interacting Pathways of HIF-2α

Beyond its direct role as a transcription factor that binds to DNA, HIF-2α also engages in non-transcriptional activities and crosstalk with other major signaling pathways, further contributing to its distinct biological functions. nih.govnih.gov These interactions can modulate the activity of other key cellular proteins, influencing cell fate decisions independent of HIF-2α's direct gene-regulating capabilities.

Crosstalk with c-Myc Pathway

The interaction between HIF-2α and the c-Myc pathway is a critical determinant of cell proliferation under hypoxia. nih.gov This relationship stands in stark contrast to that of HIF-1α.

HIF-1α vs. HIF-2α : HIF-1α generally antagonizes c-Myc transcriptional activity, which can lead to cell-cycle arrest. nih.gov In direct opposition, HIF-2α promotes c-Myc activity. nih.govmdpi.com

Mechanism of Enhancement : HIF-2α enhances c-Myc's ability to bind to promoters and regulate its target genes, including those that activate (like Cyclin D2) and repress other genes. nih.govnih.gov This interaction involves proteins such as Sp1, Miz1, and the c-Myc binding partner, Max. nih.gov This enhancement of c-Myc function by HIF-2α promotes cell cycle progression and can augment cellular transformation. nih.govnih.gov

Modulation of Notch Signaling

The relationship between HIF-2α and the Notch signaling pathway is complex and bidirectional, playing a crucial role in development, stem cell maintenance, and tumorigenesis. ki.semdpi.com

HIF-2α Regulation of Notch : In certain cellular contexts, HIF-2α can activate Notch signaling. nih.gov For instance, HIF-2α is an important regulator of the Dll4/Notch signaling pathway during hypoxia, which modulates endothelial sprouting in blood vessel formation. plos.org Knockdown of HIF-2α in neuroblastoma tumor-initiating cells leads to a marked reduction in the transcription of Notch target genes HES1 and HEY1. pnas.org This suggests that HIF-2α may be required to enhance the transcriptional activity of the activated Notch intracellular domain (NICD). pnas.org

Notch Regulation of HIF-2α : The crosstalk is reciprocal, as Notch signaling can also regulate HIF-2α. Activated Notch signaling can upregulate HIF-2α at the transcriptional level, which can trigger a "HIF1α-to-HIF2α switch" in some cancer cells. ki.se This switch is significant because HIF-2α is associated with adaptation to chronic hypoxia and sustained vascular remodeling. mdpi.comresearchgate.net

Table 2: HIF-2α Interacting Pathways

Interacting Pathway Nature of Interaction Biological Outcome
c-Myc Pathway HIF-2α enhances the transcriptional activity of c-Myc. nih.govnih.gov Promotion of cell cycle progression and proliferation. nih.gov Augmentation of c-Myc-driven cellular transformation. nih.gov

| Notch Signaling | Bidirectional crosstalk: HIF-2α modulates Notch target gene expression, and Notch signaling can transcriptionally upregulate HIF-2α. ki.sepnas.org | Regulation of cell differentiation, stem cell maintenance, and angiogenesis. plos.orgpnas.org |

Interactions with Other Signaling Cascades

The activity and stability of Hypoxia-Inducible Factor-2α (HIF-2α) are intricately regulated through crosstalk with several major intracellular signaling cascades. These interactions allow cells to integrate signals from their microenvironment, such as growth factor availability and inflammatory cues, with their response to oxygen levels.

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. This pathway enhances HIF-2α expression and stability. mdpi.com In many cell types, activation of PI3K/AKT signaling leads to increased HIF-2α levels, even under non-hypoxic conditions. dovepress.com This regulation is often mediated through the mammalian target of rapamycin (B549165) (mTOR), specifically through the mTORC2 complex. nih.govaacrjournals.orgd-nb.info For instance, in neuroblastoma, insulin-like growth factor (IGF) can drive HIF-2α expression via the IGFR-PI3K-mTORC2 signaling axis. aacrjournals.orgd-nb.info In VHL-deficient renal cell carcinoma (RCC) cells, HIF-2α expression is dependent on mTORC2, whereas HIF-1α expression relies on both mTORC1 and mTORC2. nih.govd-nb.info Increased reactive oxygen species (ROS) levels, which can be associated with inflammation, can also stabilize HIF-α activity by activating the PI3K/AKT pathway. mdpi.com

RAS/MAPK/ERK Pathway: The RAS/MAPK/ERK pathway is another fundamental signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway, for example by growth factors like EGF and FGF-2, can enhance the translation of HIF-α proteins. dovepress.comnih.gov The MAPK/ERK pathway can also influence the subcellular localization of HIF-α subunits. mdpi.com Specifically, ERK1/2-mediated phosphorylation of HIF-2α at serine 672 masks its nuclear export signal (NES), thereby inhibiting its export from the nucleus and promoting its transcriptional activity. mdpi.com In some contexts, the loss of HIF-2α has been shown to decrease the transcription of MEK1/2 and ERK1/2, suggesting a potential feedback loop where HIF-2α can, in turn, influence the MEK/ERK pathway. nih.govnih.gov

c-MET Pathway: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell growth, migration, and invasion. Inactivation of the VHL tumor suppressor, a hallmark of clear cell RCC (ccRCC), leads to the constitutive activation of c-MET, which interacts with both the PI3K/AKT and RAS/MAPK pathways. mdpi.com HIF-2α is a major driver of c-MET expression in ccRCC. mdpi.com The activated c-MET/HGF pathway can also regulate the expression of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis. mdpi.com This creates a feed-forward loop where stabilized HIF-2α upregulates c-MET, which in turn activates downstream pathways that contribute to tumor progression, proliferation, and angiogenesis. mdpi.comresearchgate.net

Wnt/β-catenin Pathway: The interaction between HIF-2α and the Wnt/β-catenin pathway is complex and highly context-dependent, with reports showing both synergistic and antagonistic relationships. In some cancer types, such as renal cell carcinoma, HIF-2α interacts directly with β-catenin. nih.govaacrjournals.org This interaction can facilitate the assembly of a transcriptional complex with T-cell factor (TCF), enhancing the transcription of Wnt target genes and promoting cell proliferation. nih.govaacrjournals.orgoncotarget.com This action is in direct opposition to HIF-1α, which can sequester β-catenin, thereby inhibiting its signaling. nih.govaacrjournals.org Conversely, in colon cancer cells, HIF-2α knockdown has been observed to enhance β-catenin transcriptional activity, suggesting that in this context, HIF-2α negatively modulates canonical Wnt signaling. plos.org In lung cancer cells, hypoxia-induced Wnt signaling activation appears to be driven primarily by HIF-2α, which increases β-catenin expression. spandidos-publications.com

NF-κB Pathway: A bidirectional and complex crosstalk exists between the HIF and Nuclear Factor kappa B (NF-κB) signaling pathways, which are master regulators of hypoxia and inflammation, respectively. mdpi.com Inflammatory stimuli can induce HIF expression in an oxygen-independent manner through NF-κB. mdpi.comfrontiersin.org For example, Tumor Necrosis Factor α (TNF-α) stimulates the NF-κB pathway, which can lead to enhanced HIF-1α transcription. mdpi.com In turn, HIFs can regulate NF-κB activity. mdpi.comdovepress.com There is evidence for a direct interaction between the NF-κB subunit p52 and HIF-2α. frontiersin.org While much of the research has focused on HIF-1α, the association between HIF-2α and NF-κB signaling components suggests its involvement in coordinating the cellular response to co-existing hypoxic and inflammatory conditions. mdpi.comfrontiersin.org

ERK Pathway: As a key component of the MAPK cascade, Extracellular signal-regulated kinase (ERK) directly impacts HIF-α regulation. ERK1/2 phosphorylates HIF-α subunits, which can enhance their stability and transcriptional activity. d-nb.infomdpi.com This phosphorylation promotes nuclear localization by preventing nuclear export. mdpi.comfrontiersin.org For HIF-1α, this occurs at serines 641 and 643, while for HIF-2α, the key site is serine 672. mdpi.com The ERK pathway can also indirectly boost HIF-1α's transcriptional power by phosphorylating the co-activator p300/CBP, which strengthens the formation of the HIF-1α/p300 complex. nih.govd-nb.info

Signaling PathwayInteraction with HIF-2αKey Mediators/MechanismsOutcome of Interaction
PI3K/AKT Increases HIF-2α expression and stability. mdpi.comdovepress.commTORC2-dependent mechanism. nih.govaacrjournals.orgd-nb.infoEnhanced cell survival and adaptation to hypoxia.
RAS/MAPK/ERK Enhances HIF-2α translation and nuclear retention. nih.govmdpi.comPhosphorylation of HIF-2α at S672 by ERK1/2. mdpi.comIncreased HIF-2α transcriptional activity.
c-MET HIF-2α is an upstream regulator of c-MET expression. mdpi.comHGF/c-MET activates PI3K/AKT and RAS/MAPK. mdpi.commdpi.comPromotion of cell proliferation, invasion, and angiogenesis.
Wnt/β-catenin Context-dependent; can enhance or inhibit β-catenin activity. nih.govplos.orgDirect interaction with β-catenin. nih.govaacrjournals.orgCan promote proliferation (e.g., RCC) or be antagonistic (e.g., colon cancer). nih.govplos.org
NF-κB Bidirectional crosstalk; direct interaction reported. mdpi.comfrontiersin.orgDirect binding of NF-κB subunit p52 to HIF-2α. frontiersin.orgCoordination of cellular responses to hypoxia and inflammation.

Distinct Roles and Functional Specificities of HIF-2α Compared to Other HIF-α Isoforms

While HIF-1α and HIF-2α share significant structural homology, dimerize with the same HIF-1β partner, and recognize the same core DNA sequence, they exhibit distinct functions and specificities that are critical for determining cellular fate under hypoxia. nih.govroyalsocietypublishing.orgresearchgate.net

HIF-1α and HIF-2α show different temporal patterns of stabilization in response to varying oxygen levels and durations of hypoxia. mdpi.com HIF-1α is considered the primary responder to acute or severe hypoxia (e.g., 0-2% O₂), with its protein levels rising rapidly to initiate immediate adaptive responses like metabolic shifts. mdpi.comspandidos-publications.com In contrast, HIF-2α stabilization is more associated with chronic or moderate hypoxic conditions (e.g., 2-5% O₂). mdpi.com Its induction occurs more slowly but is more sustained over time, controlling long-term adaptive processes such as vascular remodeling and erythropoiesis. mdpi.comspandidos-publications.comnih.gov

Although both HIF-1 and HIF-2 bind to the same core Hypoxia Response Element (HRE) motif (R/ACGTG), they regulate overlapping yet distinct sets of target genes. mdpi.comnih.gov This specificity is not determined by the core DNA sequence itself but by other factors. royalsocietypublishing.org Genome-wide analyses reveal differences in their DNA binding patterns; HIF-1α-bound HREs are often located in the promoter regions near the transcriptional start site, whereas HIF-2α binding sites tend to be in more distal enhancer regions. mdpi.com

This differential binding leads to unique transcriptional profiles. For example, HIF-1α is a more potent activator of genes involved in glycolysis, such as LDHA and CA9. nih.gov HIF-2α, on the other hand, more effectively stimulates the expression of genes like EPO (erythropoietin), Oct4, and those involved in iron metabolism. nih.govnih.gov A significant number of genes, including VEGF and GLUT1, are regulated by both isoforms. nih.gov The specificity of gene activation is thought to reside in the N-terminal activation domain (N-TAD) of the alpha subunits, which likely recruit different transcriptional co-factors. nih.govpnas.org

FeatureHIF-1αHIF-2α
Stabilization Kinetics Rapid and transient; responds to acute/severe hypoxia. mdpi.comnih.govSlower and sustained; responds to chronic/moderate hypoxia. mdpi.comnih.gov
DNA Binding Site Predominantly proximal promoter regions. mdpi.comTends to bind more at distal enhancer regions. mdpi.com
Key Target Genes Glycolytic enzymes (LDHA, HK2), CA9. mdpi.comnih.govEPO, VEGF, c-Myc, Oct4, CCND1. nih.govmdpi.com

The distinct transcriptional programs of HIF-1α and HIF-2α translate into different, and sometimes opposing, effects on fundamental cellular processes like cell cycle progression and apoptosis.

Cell Cycle Progression: HIF-1α is often associated with cell cycle arrest. embopress.org It can functionally counteract the proliferative driver c-Myc and induce the expression of cell cycle inhibitors like p21. aacrjournals.orgembopress.org In contrast, HIF-2α has been shown to promote cell cycle progression. aacrjournals.org It can activate c-Myc and cyclin D1 (CCND1), driving cellular proliferation, particularly in the context of VHL-deficient cancers. aacrjournals.orgpnas.org In some settings, silencing HIF-2α leads to decreased expression of the cell cycle promoter E2F1 and increased expression of the inhibitor p27. pnas.org In certain cervical cancer cells, however, suppression of either HIF-1α or HIF-2α was shown to induce G1-phase arrest. spandidos-publications.comnih.gov

Apoptosis: The roles of the HIF-α isoforms in apoptosis are also divergent and highly context-dependent. physiology.org Generally, HIF-1α is considered to have anti-apoptotic functions, protecting cells from various stresses. d-nb.info However, in some contexts, it can also mediate apoptosis. capes.gov.br HIF-2α, in contrast, is more frequently observed to be pro-apoptotic, particularly in response to stresses like UV irradiation. d-nb.info In renal carcinoma cells, HIF-2α expression promoted apoptosis, while HIF-1α was anti-apoptotic. d-nb.info In response to hypoglycemia, both HIF-1α and HIF-2α deficiency protected embryonic stem cells from apoptosis. capes.gov.br This indicates that the specific cellular stress and cell type are critical determinants of the apoptotic outcome.

The balance between HIF-1α and HIF-2α is a critical determinant of cellular behavior, and they can exhibit antagonistic activities depending on the cellular context.

One of the clearest examples of this antagonism is their opposing influence on c-Myc and β-catenin signaling. HIF-1α tends to inhibit c-Myc and sequester β-catenin, leading to cell cycle arrest, whereas HIF-2α can activate both pathways to promote proliferation. nih.govaacrjournals.orgembopress.org

Furthermore, the two isoforms can negatively regulate each other's expression or activity. physiology.org In non-small cell lung cancer cells, knockout of HIF-1α led to a strong compensatory induction of HIF-2α under hypoxia, which was associated with increased radioresistance. nih.gov Conversely, in other systems, enhanced expression of HIF-1α has been shown to suppress HIF-2α. physiology.org This reciprocal regulation suggests a "HIF switch" mechanism where the cell can toggle between acute and chronic adaptive responses by altering the balance of HIF-1α and HIF-2α. mdpi.com These opposing actions underscore that the ultimate biological outcome of the hypoxia response is not just dependent on the presence of HIFs, but on the relative ratio and activity of the specific isoforms. nih.govaacrjournals.org

Pathophysiological Involvement of Hif 2α

Role in Oncogenesis and Tumor Progression

HIF-2α has been identified as a crucial protein for the development and progression of many cancer types. nih.gov It orchestrates a wide array of oncogenic processes by activating the transcription of genes involved in cell proliferation, survival, angiogenesis, metabolism, and metastasis. nih.govfrontiersin.org This transcription factor can intensify the aggressive behaviors of tumors by enabling adaptation to oxidative stress and promoting pathways essential for tumor growth and dissemination. nih.gov

The role of HIF-2α is most profoundly established in clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. frontiersin.orgtargetedonc.com The pathogenesis of the majority of ccRCC cases is initiated by the biallelic inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. frontiersin.orgbioscientifica.commdpi.com Under normal oxygen conditions, the VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that recognizes and targets HIF-α subunits for proteasomal degradation. frontiersin.orgtargetedonc.comnih.gov

Loss-of-function mutations in the VHL gene disrupt this degradation process, leading to the constitutive stabilization and accumulation of HIF-α subunits, regardless of oxygen availability. jkcvhl.comfrontiersin.org This creates a "pseudohypoxic" state that drives tumorigenesis. jkcvhl.comjkcvhl.com In the context of ccRCC, HIF-2α, not HIF-1α, has emerged as the primary oncogenic driver. jkcvhl.comfrontiersin.orgamegroups.orgnih.gov In fact, many ccRCC cell lines exhibit deletions that inactivate HIF-1α, suggesting its role may be that of a tumor suppressor in this specific cancer, while HIF-2α is essential for carcinogenesis. jkcvhl.comjkcvhl.comnih.gov The forced expression of HIF-2α is sufficient to override the tumor-suppressor function of pVHL in experimental models. jkcvhl.comnih.gov The appearance of HIF-2α expression in early preneoplastic lesions in patients with VHL disease is considered a critical step toward malignant transformation. nih.govplos.org

Angiogenesis, the formation of new blood vessels, is critical for supplying growing tumors with oxygen and nutrients. nih.gov HIF-2α is a master regulator of this process, directly activating the transcription of a host of pro-angiogenic factors. nih.govnih.gov Key among these targets is Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates endothelial cell growth and migration. nih.govjkcvhl.com Studies have shown that HIF-2α preferentially regulates VEGF expression in VHL-deficient RCC cells. nih.govnih.gov

Beyond VEGF, HIF-2α also upregulates other crucial genes involved in vascular development and remodeling, including angiopoietins, their TIE-2 receptor, and the endothelin B receptor. nih.govashpublications.org In tumor-associated macrophages (TAMs), which often cluster in hypoxic tumor regions, high expression of HIF-2α is strongly correlated with increased tumor vascularity. aacrjournals.org Conversely, genetic deletion of HIF-2α in endothelial cells has been shown to impair tumor angiogenesis, leading to increased hypoxia and tumor cell apoptosis in preclinical models. ashpublications.org

HIF-2α contributes directly to the relentless proliferation and survival of cancer cells through multiple mechanisms. nih.govpnas.org In VHL-deficient ccRCC cells, HIF-2α specifically activates the expression of key cell-growth regulatory proteins such as Cyclin D1 and Transforming Growth Factor-alpha (TGF-α). nih.govjkcvhl.complos.org Cyclin D1 is a critical protein for cell cycle progression, and its upregulation by HIF-2α promotes cell division.

A significant mechanism through which HIF-2α drives proliferation is its ability to enhance the transcriptional activity of the c-Myc oncoprotein. nih.govnih.gov Unlike HIF-1α, which can antagonize c-Myc, HIF-2α stabilizes the c-Myc-Max protein complex, boosting the expression of c-Myc target genes involved in cell cycle progression and transformation. nih.govnih.gov Research has also shown that a reduced ability to induce HIF-1α and HIF-2α is correlated with increased survival of breast cancer cells under hypoxic conditions, suggesting a complex interplay with apoptosis pathways. aacrjournals.org However, the primary role of HIF-2α across many cancers is to promote autonomous cell growth and tumorigenesis. pnas.org

In gastric cancer, the expression of both HIF-1α and HIF-2α has been significantly correlated with clinical stage and is higher in metastatic versus non-metastatic tumors. tandfonline.com Studies in breast cancer have identified HIF-2α, but not HIF-1α, as an independent prognostic factor associated with an increased likelihood of distant recurrence. nih.gov In hepatocellular carcinoma, HIF-2α has been shown to regulate proliferation, invasion, and metastasis through the VEGF/Notch1 signaling axis, particularly after incomplete tumor ablation procedures that can leave behind a hypoxic microenvironment. nih.gov

A growing body of evidence indicates that HIF-2α plays a crucial role in maintaining the properties of cancer stem cells (CSCs), a subpopulation of tumor cells with the ability to self-renew and drive tumor growth and recurrence. aacrjournals.orgspandidos-publications.com Hypoxia is known to promote and maintain CSCs, and HIF-2α is a key mediator of this process. aacrjournals.org

HIF-2α has been shown to stimulate the expression of the stem cell factor OCT-3/4 (also known as POU5F1), a core transcription factor for maintaining an undifferentiated, pluripotent state. nih.govaacrjournals.orgspandidos-publications.com In glioma stem cells and neuroblastoma tumor-initiating cells, HIF-2α is preferentially expressed and is required for their proliferation and maintenance. spandidos-publications.comoaepublish.compnas.org Knockdown of HIF-2α in glioblastoma CSCs leads to reduced neurosphere formation, induced apoptosis, and diminished tumor-initiating potential. spandidos-publications.comoaepublish.com By activating genes like OCT-3/4 and enhancing the activity of oncogenes like c-Myc, HIF-2α helps sustain a dedifferentiated, stem-like phenotype that contributes to tumor aggressiveness and therapy resistance. aacrjournals.orgspandidos-publications.com

Cancer cells undergo significant metabolic reprogramming to support their rapid growth, and HIF-2α plays a distinct role in this process, often contrasting with that of HIF-1α. unito.it While HIF-1α is famously known for driving the switch to anaerobic glycolysis (the Warburg effect), HIF-2α appears to promote a different metabolic phenotype in certain contexts. jkcvhl.comjkcvhl.com

In VHL-deficient ccRCC, HIF-2α activation leads to a metabolic state characterized by increased oxidative phosphorylation (OXPHOS) rather than glycolysis. jkcvhl.comjkcvhl.com It achieves this, in part, by leading to lower levels of pyruvate (B1213749) dehydrogenase kinase (PDK), which allows for higher activity of pyruvate dehydrogenase (PDH) and directs pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle. jkcvhl.comjkcvhl.com Furthermore, HIF-2α is implicated in the regulation of glutamine catabolism and the control of lipid storage through its regulation of Perilipin 2 (PLIN2). frontiersin.org HIF-2α activation has also been linked to increased cellular iron and reactive oxygen species (ROS), creating a state susceptible to specific forms of cell death like ferroptosis. jci.org This metabolic rewiring is a critical component of how HIF-2α supports tumor progression. unito.it

Data Tables

Table 1: Key Genes Regulated by HIF-2α in Oncogenesis

Category Gene Target Function in Cancer References
Angiogenesis VEGF Stimulates endothelial cell growth and migration nih.gov, jkcvhl.com, nih.gov
Angiopoietins/TIE-2 Vascular remodeling and maturation nih.gov, mdpi.com
Endothelin B Receptor Vascular function ashpublications.org
PAI-1 Inhibition of plasmin, affects angiogenesis aacrjournals.org, nih.gov
Proliferation Cyclin D1 Cell cycle progression (G1/S transition) nih.gov, jkcvhl.com, plos.org
TGF-α Stimulates cell growth nih.gov, jkcvhl.com
c-Myc (activity) Enhances transcription of proliferation genes nih.gov, nih.gov
Metastasis/Invasion MMPs (e.g., MMP-9) Extracellular matrix degradation aacrjournals.org, nih.gov
MT1-MMP Membrane-bound matrix metalloproteinase nih.gov
CXCR4 Chemokine receptor involved in cell migration jkcvhl.com, jkcvhl.com
Stem Cell Properties OCT-3/4 (POU5F1) Maintenance of undifferentiated state aacrjournals.org, spandidos-publications.com, nih.gov
NANOG, SOX2 Stem cell pluripotency factors aacrjournals.org
Metabolism PLIN2 Lipid droplet storage frontiersin.org

Table 2: Mentioned Compounds

Compound Name
Belzutifan
Everolimus
Pazopanib
Sunitinib (B231)
Tempol
Erastin
RSL3
Dimethyl fumarate (B1241708) (DMF)
FG4592
PT2385
PT2399
MK-3795
AB521

Contribution to Tumor Immune Escape and Modulation of Tumor-Associated Macrophages (TAMs)

HIF-2α plays a significant role in creating an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor immune escape. One of the key mechanisms is its influence on Tumor-Associated Macrophages (TAMs), which are abundant immune cells within the TME. mdpi.com

Strong immunostaining of HIF-2α has been observed in TAMs associated with various solid tumors, including breast, liver, and lung cancers. mdpi.com In primary invasive breast carcinomas, an overexpression of HIF-2α in TAMs is linked to higher tumor grades. mdpi.com HIF-2α is also implicated in the accumulation of TAMs within the TME. nih.gov Studies in murine models of hepatocellular carcinoma and colitis-associated cancer have shown that mice with HIF-2α-deficient TAMs exhibited reduced TAM infiltration into tumors. nih.gov

HIF-2α, along with HIF-1α, is involved in macrophage polarization. While HIF-1α is associated with M1 macrophages, HIF-2α is induced by Th2 cytokines in M2 macrophages, which are generally considered to have pro-tumoral functions. mdpi.com Furthermore, HIF-2α may contribute to trapping TAMs in the hypoxic TME by activating the nuclear factor-κB (NF-κB) pathway and repressing neuropilin 1 (Nrp1). mdpi.com

Beyond TAMs, HIF-2α also influences other immune cells. It is essential for the development of regulatory T (Treg) cells. mdpi.com In mouse models, the knockout of HIF-2α in Foxp3-specific cells led to resistance to tumor growth, highlighting its role in immune tolerance. mdpi.com Hypoxia, through the activation of HIFs, also promotes the recruitment and activity of other suppressive immune cells like myeloid-derived suppressor cells (MDSCs) and impairs the function of effector cells such as cytotoxic CD8+ T cells and natural killer (NK) cells. consensus.app

Implications in Specific Cancer Types

The role of HIF-2α has been investigated across a multitude of cancer types, often with implications for prognosis and therapeutic targeting.

Clear Cell Renal Cell Carcinoma (ccRCC): The link between HIF-2α and ccRCC is well-established, largely due to the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene in this cancer type. Loss of VHL function leads to the stabilization and accumulation of HIF-α subunits, with HIF-2α being a key driver of ccRCC pathogenesis.

Neuroblastoma: In this childhood tumor of the sympathetic nervous system, HIF-2α has been associated with aggressive, high-risk disease. lu.seresearchfeatures.com Its expression is linked to an immature, neural crest-like phenotype and is often observed in perivascular regions of tumors. aacrjournals.org Some studies suggest HIF-2α may act as an oncogene even in non-hypoxic conditions in neuroblastoma by driving the expression of genes like vascular endothelial growth factor (VEGF). aacrjournals.org However, other research indicates that high levels of HIF-2α can reduce MYCN protein levels, a key oncogene in neuroblastoma, and promote a less aggressive, noradrenergic phenotype, suggesting a more complex, context-dependent role. biorxiv.org

Lung Cancer: HIF-2α is considered an important oncogene and a prognostic indicator in non-small cell lung cancer (NSCLC). nih.govspandidos-publications.com It is involved in various aspects of lung cancer, including tumorigenesis, cell proliferation, angiogenesis, metastasis, and resistance to therapy. nih.govspandidos-publications.com High HIF-2α expression is correlated with poor prognosis in lung cancer patients. spandidos-publications.comgeneticsmr.org In some contexts, however, the deletion of HIF-2α in a Kras-driven mouse model of NSCLC unexpectedly increased tumor burden, suggesting a paradoxical tumor-suppressive role in certain scenarios by regulating genes like Scgb3a1. mit.edu

Breast Cancer: Overexpression of HIF-2α has been confirmed in TAMs within primary invasive breast carcinomas and is associated with a higher tumor grade. mdpi.com In patients with invasive breast cancer, high levels of HIF-2α are an independent prognostic factor for reduced recurrence-free and breast cancer-specific survival. aacrjournals.org In triple-negative breast cancer (TNBC), HIF-2α is highly expressed and is thought to promote the malignant behavior of tumor cells by activating downstream target genes. nih.gov It has been shown to regulate CD44, a breast cancer stem cell marker, via the PI3K/AKT/mTOR signaling pathway. nih.gov

Colorectal Cancer (CRC): HIF-2α is considered essential for the growth and progression of CRC. nih.govjci.org It promotes CRC cell growth by potentiating the activity of Yes-associated protein 1 (YAP1). nih.gov Interestingly, while promoting tumor progression, HIF-2α activation has also been shown to increase the susceptibility of CRC cells to a form of oxidative cell death called ferroptosis by upregulating genes involved in lipid and iron metabolism. jci.org Some studies have also indicated that HIF-2α can regulate the expression of c-Myc in chronic hypoxia, influencing the sensitivity of colon cancer cells to chemotherapy agents like 5-fluorouracil (B62378) (5-FU). oncotarget.com

Liver Cancer (Hepatocellular Carcinoma, HCC): In HCC, HIF-2α is involved in mediating processes such as growth, metastasis, and angiogenesis. nih.gov Its expression is often higher in cancerous tissues compared to adjacent non-cancerous tissues. nih.gov Myeloid-specific HIF-2α appears to be required for liver tumor progression, with its absence leading to decreased TAM infiltration and delayed tumor growth. oncotarget.com In the context of non-alcoholic fatty liver disease (NAFLD)-related HCC, HIF-2α is elevated and associated with survival. aging-us.com It is suggested to promote the progression of steatotic HCC by activating lipid synthesis via the PI3K-AKT-mTOR pathway in a hypoxic microenvironment. aging-us.com

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is characterized by a profoundly hypoxic microenvironment. d-nb.infodovepress.com HIF-2α has been shown to promote tumor progression and has a crosstalk with the Wnt/β-catenin signaling pathway. nih.govresearchgate.net High expression of HIF-2α is associated with lymph node metastasis, higher pathological grade, and poor patient survival, making it an independent indicator of poor prognosis. nih.govresearchgate.net In the tumor stroma, HIF-2α in cancer-associated fibroblasts (CAFs) has been shown to suppress tumor growth and improve survival in mouse models by modulating the immune microenvironment. tmc.edu

Role in Non-Oncological Pathologies

The influence of HIF-2α extends beyond cancer to a range of non-malignant diseases.

Pulmonary Hypertension (PH)

HIF-2α plays a critical role in the development of pulmonary hypertension (PH), a condition characterized by high blood pressure in the pulmonary arteries. atsjournals.orgtaylorfrancis.com Both genetic and experimental evidence support its involvement. Genetic variants in the EPAS1 gene (encoding HIF-2α) that protect against high-altitude PH have been identified in Tibetan populations. taylorfrancis.com Conversely, gain-of-function mutations in HIF-2α have been found in patients with severe PH. taylorfrancis.com

In animal models, elevated HIF-2α levels in pulmonary vascular endothelial cells contribute to PH by inducing endothelial-to-mesenchymal transition (EndMT), a process that leads to vascular remodeling and the formation of occlusive lesions. nih.gov The HIF-2α-arginase axis has been identified as essential for the development of PH. atsjournals.org The therapeutic potential of targeting HIF-2α in PH is being actively investigated. atsjournals.orgfrontiersin.org

Erythropoiesis-Related Disorders (e.g., Polycythemia, Anemia)

HIF-2α is a master regulator of erythropoiesis, the process of red blood cell production, primarily through its control of erythropoietin (EPO) gene expression. mdpi.comnih.gov Dysregulation of the HIF-2α pathway can lead to both an excess (polycythemia) and a deficiency (anemia) of red blood cells. ashpublications.org

Polycythemia: Gain-of-function mutations in HIF-2α are associated with certain forms of polycythemia. nih.govmsdmanuals.com Similarly, mutations in VHL or prolyl hydroxylase domain (PHD) proteins, which lead to decreased degradation of HIF-2α, can cause secondary erythrocytosis. ashpublications.orgmsdmanuals.com For instance, Chuvash polycythemia is caused by a mutation in the VHL gene that results in increased HIF-2α activity and consequently elevated EPO production. msdmanuals.comashpublications.org In mouse models, inactivation of HIF-2α can suppress the development of polycythemia in VHL-deficient mice. nih.gov

Anemia: Conversely, impaired HIF-2α function can lead to anemia. Germline inactivation of HIF-2α in adult mice results in an Epo-dependent anemia with decreased renal Epo levels. nih.gov The Fe–HIF-2α–EPO–ERFE–hepcidin axis highlights the central role of HIF-2α in coordinating erythropoiesis with iron metabolism. mdpi.com

Non-Alcoholic Fatty Liver Disease (NAFLD) and Fibrosis

HIF-2α is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) to its more severe forms, non-alcoholic steatohepatitis (NASH) and fibrosis. nih.govatsjournals.org Elevated HIF-2α levels have been associated with inflammation and the development of fibrosis in patients with NASH. nih.gov

Mechanistically, chronic hypoxia-induced activation of HIF-2α can enhance fibrosis and NAFLD progression. nih.govnih.gov It has been shown to promote these conditions by increasing glutamine catabolism in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. nih.govnih.gov This is mediated through the inhibition of Yes-associated protein (YAP) phosphorylation, leading to the overexpression of profibrotic genes. nih.govnih.gov Furthermore, HIF-2α is involved in hepatic inflammation and lipid accumulation, augmenting the expression of fibrogenic genes. atsjournals.orgfrontiersin.org

Mechanism of Action of Hif 2α Inhibitors Hif 2alpha in 3 Type Compounds

Allosteric Inhibition by Binding to the PAS-B Domain of HIF-2α

The mechanism of action of HIF-2alpha-IN-3 and similar compounds involves allosteric inhibition. nih.govmedchemexpress.com This is achieved by binding to a specific pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. nih.govresearchgate.netnih.gov The PAS-B domain of HIF-2α possesses a large internal cavity that is not present in the highly homologous HIF-1α. researchgate.netnih.gov This structural difference allows for the development of inhibitors that are highly selective for HIF-2α. nih.gov

The binding of the inhibitor to this pocket induces conformational changes in the HIF-2α protein. nih.govnih.gov This allosteric modulation alters the structure and dynamics of the protein, not just at the binding site but also at distant locations, ultimately affecting its function. biorxiv.org The discovery of this druggable cavity was a significant breakthrough, as transcription factors have traditionally been considered challenging to target with small molecules. nih.govnih.gov

Biophysical studies have confirmed that these ligands bind with high affinity and specificity within this internal cavity. researchgate.net For instance, this compound exhibits a binding affinity (KD) of 1.1 µM for HIF-2α. medchemexpress.com

Disruption of HIF-2α/ARNT Heterodimerization

A critical consequence of the allosteric modulation induced by inhibitor binding is the disruption of the heterodimerization between HIF-2α and its partner protein, ARNT. nih.govnih.govahajournals.org The formation of the HIF-2α/ARNT heterodimer is essential for its transcriptional activity. pnas.org The PAS domains of both HIF-2α and ARNT play a crucial role in the stability of this complex. pnas.org

By inducing conformational changes in the HIF-2α PAS-B domain, the inhibitor weakens the protein-protein interactions at the dimerization interface. nih.govaacrjournals.org This prevents the stable association of HIF-2α and ARNT, effectively blocking the formation of the functional transcription factor complex. nih.govahajournals.org Studies have shown that compounds like this compound inhibit HIF-2α-ARNT heterodimerization by binding to the internal cavity of the HIF-2α PAS-B domain. medchemexpress.com

Consequent Inhibition of HIF-2α-Dependent Gene Transcription

With the disruption of the HIF-2α/ARNT heterodimer, the transcription factor complex cannot bind to the HREs of its target genes. nih.gov This leads to the inhibition of the transcriptional activation of numerous genes regulated by HIF-2α. nih.gov These target genes are involved in various cellular processes that contribute to tumor progression, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and metastasis. mdpi.comnih.govhaaselab.org

The inhibition of HIF-2α-dependent gene transcription has been demonstrated in various preclinical models. For example, treatment with HIF-2α inhibitors leads to a reduction in the expression of HIF-2α target genes in cancer cells. nih.gov this compound has been shown to have an IC50 of 0.4 µM for HIF-2α, indicating its potency in inhibiting the function of this transcription factor. medchemexpress.com

Selective Targeting of HIF-2α Over HIF-1α

A key feature of this compound and similar inhibitors is their high selectivity for HIF-2α over the closely related HIF-1α isoform. nih.govnih.gov HIF-1α and HIF-2α share significant amino acid identity, particularly in their DNA binding domains. mdpi.com However, they often have distinct and sometimes opposing roles in cellular processes. haaselab.orgjci.orgdovepress.com For instance, in some cancers, HIF-1α may be associated with pro-apoptotic functions, while HIF-2α promotes cell survival and proliferation. aacrjournals.orghaaselab.org

The selectivity of these inhibitors is attributed to the unique, large, and druggable cavity within the PAS-B domain of HIF-2α, which is absent in HIF-1α. researchgate.netnih.govphysiology.org This structural difference prevents the inhibitor from binding to HIF-1α, thus leaving its function intact. nih.gov This isoform selectivity is crucial for therapeutic applications, as it allows for the specific targeting of the pro-tumorigenic activities of HIF-2α while avoiding potential off-target effects that could arise from inhibiting HIF-1α. aacrjournals.org

Data Tables

Table 1: Biochemical Data for this compound

Parameter Value Reference
Target HIF-2α medchemexpress.com
IC50 0.4 µM medchemexpress.com
KD 1.1 µM medchemexpress.com

IC50: Half-maximal inhibitory concentration; KD: Dissociation constant

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ARNT
HIF-1α
HIF-2α
HIF-3α
VHL
VEGF

Preclinical Research and Investigational Studies of Hif 2α in 3 Type Compounds

In Vitro Studies

In vitro studies are fundamental for the initial characterization of novel therapeutic agents. For HIF-2α inhibitors, these laboratory-based experiments are designed to quantify their potency, confirm their mechanism of action, and evaluate their effects on key cancer-related cellular processes.

The potency of a compound, its ability to produce a defined biological effect at a specific concentration, is a primary metric in drug discovery. elevate.bio For HIF-2α inhibitors, potency is typically assessed using specialized cell-based assays. arcusbio.com These assays often utilize cancer cell lines with constitutively active HIF-2α, such as the 786-O renal adenocarcinoma cell line, which has a VHL mutation. arcusbio.com

Common methods include luciferase reporter assays, where cells are engineered to express a reporter gene (luciferase) under the control of a hypoxia-response element (HRE). arcusbio.com Inhibition of the HIF-2α pathway results in a quantifiable decrease in luciferase activity. Another key method measures the secretion of a well-known HIF-2α target protein, such as Vascular Endothelial Growth Factor (VEGF), from the cells. arcusbio.com The concentration of the inhibitor that causes a 50% reduction in the signal (IC50) is a standard measure of potency.

CompoundAssay TypeCell LinePotency (IC50)Source
AB521HIF-2α Luciferase Reporter786-O3 nM arcusbio.com
AB521VEGF Secretion786-O4 nM arcusbio.com
Compound 3 (Arcus)EPO Gene ExpressionHep3BIC50 < 10 nM arcusbio.com
Compound 3 (Arcus)PAI-1 Gene ExpressionHep3BIC50 < 10 nM arcusbio.com

A crucial step in validating a HIF-2α inhibitor is to demonstrate its ability to selectively suppress the expression of known HIF-2α target genes. These genes are involved in various aspects of cancer progression, including angiogenesis, cell growth, and metabolism. nih.gov Studies utilize techniques like quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of these target genes in cancer cells treated with the inhibitor.

Inhibitor Type/ExampleCell LineTarget Gene(s) InhibitedEffectSource
HIF-2α shRNAU87MG, HCT116, A549CITED2Restricted hypoxic expression pnas.org
PT2385HCC cellsVEGF, Notch1Downregulated mRNA and protein expression nih.gov
Compound 3 (Arcus)Hep3BEPO, PAI-1Strongly inhibited expression arcusbio.com
AB521Hep3BVEGF, EPO, PAI-1Potently inhibited expression arcusbio.com

The effect of HIF-2α inhibition on cancer cell proliferation and viability can be complex and context-dependent. In many standard two-dimensional (2D) cell culture systems, potent HIF-2α inhibitors like PT2385 have been observed to have little to no direct effect on the proliferation rate of renal cancer cell lines such as 786-O and A498. aacrjournals.org This finding is consistent with observations where gene silencing (shRNA) of HIF-2α also did not affect proliferation in vitro. aacrjournals.org

However, in other contexts, HIF-2α is clearly linked to cell growth. For instance, silencing HIF-2α in DNMT3a-depleted retinal epithelial cells (RECs) under hypoxic conditions prevented their proliferation and reduced viability. pnas.org Similarly, knockdown of HIF-2α in HeLa cervical cancer cells decreased cell viability, particularly under hypoxia. geneticsmr.org Furthermore, while not affecting 2D growth, HIF-2α inhibition has been shown to impair the anchorage-independent, three-dimensional (3D) spheroid growth of cancer cells, a property associated with tumor-initiating cells. researchgate.net

InterventionCell LineCulture ConditionEffect on Proliferation/ViabilitySource
PT2385786-O, A4982D CultureNo effect on proliferation or viability aacrjournals.org
HIF-2α KnockdownHeLaNormoxia & HypoxiaReduced cell viability geneticsmr.org
HIF-2α KnockdownDNMT3a-depleted RECsHypoxiaPrevented proliferation and viability pnas.org
HIF-2α InhibitionVarious cancer cells3D Spheroid CultureInhibited anchorage-independent growth researchgate.net
HIF-2α KnockdownColorectal cancer cellsNormoxiaIncreased cell death, indicating survival is HIF-dependent mdpi.com

HIF-2α and HIF-1α often have opposing roles in regulating the cell cycle. dovepress.com HIF-1α can inhibit the transcriptional activity of the c-Myc oncogene, leading to cell cycle arrest. nih.gov In contrast, HIF-2α has been shown to promote cell cycle progression by enhancing c-Myc's function. nih.gov This enhancement leads to increased expression of c-Myc target genes that drive the cell cycle forward, such as Cyclin D1, Cyclin D2, and E2F1. nih.govnih.gov

By blocking HIF-2α, inhibitor compounds are expected to counteract this pro-proliferative signaling. For example, silencing HIF-2α in colorectal cancer cells led to decreased mRNA expression of the cell cycle promoter E2F1 and increased expression of the cell cycle inhibitor p27. pnas.org Therefore, a key mechanism by which HIF-2α inhibitors may control tumor growth is by attenuating c-Myc-driven cell cycle progression.

FactorEffectKey Downstream MediatorsSource
HIF-2αPromotes cell cycle progressionEnhances c-Myc activity; increases Cyclin D1, Cyclin D2, E2F1 nih.govnih.govnih.gov
HIF-1αInhibits cell cycle progressionAntagonizes c-Myc activity; increases p21 dovepress.comnih.gov
HIF-2α SilencingInhibits cell cycle progressionDecreases E2F1; increases p27 pnas.org

The role of HIF-2α in regulating apoptosis, or programmed cell death, is multifaceted and appears to be highly dependent on the specific cell type and conditions. nih.gov In some cellular contexts, HIF-2α can act as a survival factor. For instance, it can repress the expression of the pro-apoptotic gene BNIP-3. nih.gov In colon cancer cells, knockdown of HIF-2α expression resulted in increased apoptotic cell death, indicating that the survival of these cells is HIF-dependent. mdpi.com Similarly, in pancreatic cancer cell lines, silencing HIF-2α enhanced their susceptibility to apoptosis induced by the TRAIL protein, an effect mediated through the downregulation of the anti-apoptotic protein survivin. researchgate.net

Conversely, in other scenarios, HIF-2α can promote cell death. One study described a novel pathway where HIF-2α, activated by UV irradiation, induces the expression of pro-apoptotic genes like Caspase-7 and TRAIL. researchgate.net Another study in colorectal cancer demonstrated that HIF-2α activation can potentiate oxidative cell death by increasing cellular iron levels. jci.org These conflicting findings highlight that the effect of a HIF-2α inhibitor on apoptosis is not universal and must be evaluated within the specific cancer type being targeted.

InterventionCell LineEffect on ApoptosisAssociated Molecular ChangesSource
HIF-2α KnockdownColon Cancer CellsIncreased apoptosisNot specified mdpi.com
HIF-2α KnockdownPancreatic Cancer CellsIncreased sensitivity to TRAIL-induced apoptosisDownregulation of Survivin researchgate.net
HIF-2α ActivationColorectal Cancer CellsPotentiated oxidative cell deathIncreased cellular iron jci.org
HIF-2α FunctionUV-irradiated cellsTriggers apoptosisInduction of Caspase-7 and TRAIL researchgate.net
HIF-2α FunctionCertain cell typesInhibits apoptosisRepression of pro-apoptotic BNIP-3 nih.gov

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, processes that are often regulated by hypoxia. nih.gov HIF-2α has been strongly implicated in promoting these metastatic behaviors. spandidos-publications.com Preclinical in vitro studies consistently show that inhibiting HIF-2α function can curtail the migratory and invasive capacity of various cancer cells.

InterventionCancer Type / Cell LineEffect on Migration/InvasionAssay/MechanismSource
PT2385Hepatocellular Carcinoma (HCC)Suppressed migration and invasionScratch and Transwell assays nih.gov
HIF-2α siRNAGastric CancerInhibited hypoxia-induced invasionAdhesive and invasive ability assays nih.gov
HIF-2α KnockdownHeLa (Cervical Cancer)Reduced invasion capacityNot specified geneticsmr.org
HAF Overexpression (Switches to HIF-2α signaling)GlioblastomaActivates genes for invasionIncreased MMP9, PAI-1 expression aacrjournals.org
HIF-2α KnockdownBreast Cancer (via lncRNA)Limited migration and invasionKnockdown of lncRNA RAB11B-AS1 mdpi.com

Analysis of HIF-2α Antagonist Effects on Immune and Endothelial Cells

The tumor microenvironment (TME) is a complex and dynamic milieu comprising cancer cells, stromal cells, and immune cells. Hypoxia, a common feature of the TME, drives cellular adaptations that can promote tumor progression, angiogenesis, and immunosuppression. arcusbio.com Hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, are master regulators of the cellular response to low oxygen. nih.govpkusz.edu.cn While both are implicated in cancer, they can have distinct and sometimes opposing roles. nih.govnih.gov Investigational studies into HIF-2α antagonists, such as compounds similar to HIF-2alpha-IN-3, have shed light on their potential to modulate the TME by affecting both immune and endothelial cells.

Effects on Immune Cells:

HIF-2α is expressed in various immune cells, including tumor-associated macrophages (TAMs) and CD8+ T cells. pkusz.edu.cn Its role in immunity is complex and context-dependent. Preclinical research indicates that HIF-2α inhibition can modulate the function of these immune cells.

Macrophages: In M2-polarized macrophages, which are generally considered pro-tumorigenic, hypoxia induces a gene expression profile that supports tumor growth. Treatment with a HIF-2α inhibitor has been shown to decrease the expression of genes involved in angiogenesis and chemoattraction in these cells. arcusbio.com Specifically, HIF-2α antagonists can reduce the expression of genes like ADORA2A, ADORA2B, VEGF, PDGFB, TNS1, and TREM1, which are associated with a suppressive TME and tumor progression. arcusbio.com However, this inhibition does not appear to rescue M2-macrophage-mediated suppression of CD8+ T cell function. arcusbio.com

T Cells: Studies have shown that direct inhibition of HIF-2α does not significantly impact T cell function. arcusbio.com However, there is evidence that HIF-2α inhibition can suppress T cell activation in certain cancer models, which could have implications for combination therapies with immune checkpoint inhibitors. mdpi.com Conversely, some research suggests that endothelial cell-specific HIF-2α stabilization can enhance T cell infiltration into tumors. nih.gov

Effects on Endothelial Cells:

Endothelial cells are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. HIF-2α is highly expressed in endothelial cells and plays a significant role in regulating angiogenesis. nih.govaging-us.com

Gene Expression: HIF-2α antagonists can decrease the expression of genes in endothelial cells that are implicated in tumorigenicity. arcusbio.com In hypoxic conditions, HIF-2α levels gradually increase and are sustained, driving the expression of various angiogenic factors. mdpi.com

Vascular Function: Genetic deletion of HIF-2α in murine endothelial cells leads to increased vessel permeability and aberrant endothelial cell ultrastructure. nih.gov These mice also exhibit defective tumor angiogenesis. nih.gov Inhibition of HIF-2α in endothelial cells has been shown to impair the hypoxic induction of genes that regulate angiogenesis and arteriogenesis, such as Dll4. jci.org This can lead to the formation of a higher number of disorganized capillaries that fail to mature into functional blood vessels, ultimately reducing tumor perfusion. jci.org

The table below summarizes the observed effects of HIF-2α inhibition on key genes in immune and endothelial cells based on preclinical findings.

Cell TypeGeneEffect of HIF-2α InhibitionImplication
M2 MacrophageADORA2A, ADORA2BDecreaseReduced immunosuppressive environment
M2 MacrophageVEGF, PDGFBDecreaseReduced angiogenesis and tumor progression
M2 MacrophageTNS1, TREM1DecreaseReduced tumor progression
Endothelial CellsGenes involved in tumorigenicityDecreaseReduced tumor-supporting functions
Endothelial CellsDll4DecreaseImpaired angiogenesis and vessel maturation

In Vivo Studies in Preclinical Models

The anti-tumor potential of HIF-2α antagonists has been evaluated in various preclinical in vivo models, providing crucial insights into their efficacy and mechanisms of action.

Efficacy in Xenograft Models of Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Studies using xenografts of clear cell renal cell carcinoma (ccRCC), a cancer type often characterized by VHL mutations and subsequent HIF-2α stabilization, have demonstrated the efficacy of HIF-2α inhibitors. jci.orgnih.gov

For instance, in xenograft models of VHL-mutated ccRCC, HIF-2α antagonists have shown significant anti-tumor activity. arcusbio.com Downregulation of HIF-2α using shRNA in pVHL-defective renal carcinoma cells was sufficient to suppress tumor formation in vivo. plos.org Similarly, the HIF-2α inhibitor PT2385 has been shown to inhibit the expression of target genes in ccRCC xenografts. jci.org Another second-generation inhibitor, PT2977, demonstrated rapid regression of established tumors in a 786-O mouse xenograft model. acs.org

Studies have also explored the role of HIF-2α in other cancers using xenograft models. For example, in colorectal cancer xenografts, combining the HIF-2α activator FG4592 with dimethyl fumarate (B1241708) (DMF) led to profound growth inhibition. jci.org Conversely, knockdown of HIF-2α in these models conferred resistance to this treatment, highlighting the dependence on HIF-2α activity. jci.org In non-small cell lung cancer (NSCLC) xenografts, enhanced AKT pathway activity was observed in HIF-2α-deficient cells. pnas.org

Anti-tumor Activity in Autochthonous Tumor Models

Autochthonous tumor models, where tumors arise spontaneously in genetically engineered animals, often better recapitulate human disease. In an autochthonous model of Vhl/Trp53/Rb1 mutant ccRCC, the HIF-2α inhibitor PT2399 was investigated. mdpi.com Similarly, in a KrasG12D-driven murine model of NSCLC, the effects of deleting Hif-1α or Hif-2α were studied. While Hif-1α deletion had no significant effect, Hif-2α deletion unexpectedly led to an increased tumor burden. pnas.org This suggests that the therapeutic benefit of HIF-2α inhibition may be context-dependent. nih.gov

Assessment of Tumor Growth Inhibition

A primary endpoint in preclinical in vivo studies is the assessment of tumor growth inhibition. HIF-2α antagonists have consistently demonstrated the ability to inhibit tumor growth in various models.

In pVHL-defective renal carcinoma xenografts, downregulation of HIF-2α impaired tumor growth. plos.org

In 786-O ccRCC xenografts, HIF-2α overexpression significantly increased tumor growth rates, while HIF-1α expression decreased them. nih.gov

The HIF-2α inhibitor PT2977 led to rapid and significant tumor regression in 786-O xenografts. acs.org

In colorectal cancer xenografts, a combination therapy dependent on HIF-2α activation significantly reduced both tumor volume and weight. jci.org

Conversely, in an autochthonous NSCLC model, deletion of Hif-2α resulted in increased tumor burden, indicating a potential tumor-suppressive role in certain contexts. pnas.org

The following table summarizes tumor growth inhibition data from representative preclinical studies.

Cancer ModelCompound/MethodTumor Growth OutcomeReference
pVHL-defective renal carcinoma (xenograft)HIF-2α shRNAImpaired tumor growth plos.org
786-O ccRCC (xenograft)HIF-2α overexpressionIncreased growth rate nih.gov
786-O ccRCC (xenograft)PT2977Rapid tumor regression acs.org
Colorectal cancer (xenograft)FG4592 + DMFReduced tumor volume and weight jci.org
KrasG12D NSCLC (autochthonous)Hif-2α deletionIncreased tumor burden pnas.org

Evaluation of Angiogenesis Reduction in Tumor Microenvironment

HIF-2α is a potent driver of angiogenesis. frontiersin.orgfrontiersin.org Its inhibition is therefore expected to reduce the formation of new blood vessels within the tumor.

In murine models, endothelial-specific deletion of Hif-2α resulted in defective tumor angiogenesis. nih.gov These tumors exhibited increased hypoxic stress and tumor cell apoptosis. nih.gov

While the number of capillaries in tumors from these mice was elevated, these vessels failed to mature and were less functional, leading to decreased perfusion. jci.org This was associated with reduced mural cell coverage. jci.org

In a breast cancer model, a HIF-2α-dependent lncRNA was shown to promote tumor angiogenesis. frontiersin.org

HIF-2α promotes the expression of angiogenic factors like VEGF. nih.gov Inhibition of HIF-2α would therefore be expected to reduce VEGF levels and subsequent angiogenesis.

Investigation of Metastasis Suppression

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The hypoxic TME and HIF-2α have been implicated in promoting metastasis. jci.orgspandidos-publications.com

HIF-2α expression has been positively correlated with lymph node metastasis in lung cancer. spandidos-publications.com It is also associated with local invasion and distant metastasis in ccRCC. spandidos-publications.com

HIF-2α can promote epithelial-to-mesenchymal transition (EMT), a key process in metastasis. spandidos-publications.com

In hepatocellular carcinoma cells, insufficient radiofrequency ablation was shown to increase migration and invasion through a HIF-2α/VEGF/Notch1 signaling axis. Inhibition of HIF-2α with PT2385 suppressed this migration and invasion. nih.gov

In breast cancer, a HIF-2α-dependent lncRNA was found to promote distant metastasis. frontiersin.org

These findings suggest that by inhibiting HIF-2α, compounds like this compound could potentially suppress tumor metastasis.

Pharmacological Properties and Target Engagement in Animal Models

The in vivo evaluation of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, such as compounds related to HIF-2α-IN-3, has been a critical step in validating their therapeutic potential, particularly in cancers characterized by the stabilization of HIFs. Preclinical animal models, predominantly xenografts of human cancer cell lines, have been instrumental in demonstrating the pharmacological properties and on-target activity of this class of inhibitors.

The primary mechanism of action for these compounds involves the allosteric inhibition of the HIF-2α protein, preventing its heterodimerization with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). jci.org This disruption is crucial because the HIF-2α/ARNT complex is responsible for binding to hypoxia-responsive elements (HREs) on DNA and activating the transcription of numerous genes that drive tumor progression. aacrjournals.orgmdpi.com

In animal models of von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (ccRCC), where HIF-2α is constitutively active, administration of HIF-2α inhibitors has demonstrated significant anti-tumor activity. frontiersin.orgnih.gov Studies using compounds like PT2385 and PT2399, which are potent and selective HIF-2α antagonists, have shown robust tumor regression in both primary and metastatic ccRCC preclinical models. nih.govmdpi.combioscientifica.com For instance, in a patient-derived xenograft (PDX) model of ccRCC from a patient who had progressed on other therapies, treatment with PT2385 resulted in complete inhibition of tumor growth. aacrjournals.org These effects underscore that the inhibition of HIF-2α is sufficient to suppress the growth of pVHL-defective tumors. aacrjournals.org

Target engagement in these animal models is confirmed by measuring the expression of known HIF-2α target genes. Following treatment with HIF-2α inhibitors, a dose-dependent reduction in the mRNA and protein levels of genes involved in angiogenesis, cell cycle progression, and metabolism is consistently observed. aacrjournals.org Key downregulated target genes include VEGF-A, CCND1 (encoding Cyclin D1), PAI1, GLUT1, and CXCR4. aacrjournals.orgbioscientifica.com Concurrently, circulating levels of tumor-derived biomarkers, such as human VEGF-A and erythropoietin (EPO), have been shown to decrease, providing systemic evidence of target inhibition. aacrjournals.orgmdpi.com Notably, the expression of genes that are not targets of HIF-2α remains unchanged, confirming the selectivity of these inhibitors in a complex in vivo environment. aacrjournals.orgmdpi.com

The efficacy of these compounds extends to models resistant to standard therapies. PT2399, for example, has shown activity in sunitinib-resistant tumor xenografts, highlighting its potential to overcome resistance to tyrosine kinase inhibitors. mdpi.com The collective findings from these preclinical animal studies have provided a strong rationale for the clinical development of HIF-2α inhibitors as a targeted therapy for specific cancer types. frontiersin.orgdrugtargetreview.com

Table 1: Summary of Preclinical In Vivo Findings for HIF-2α Inhibitors

CompoundAnimal ModelKey Pharmacological EffectsEvidence of Target Engagement
PT2385 786-O and A498 ccRCC XenograftsInhibition of tumor growth. aacrjournals.orgDose-dependent inhibition of HIF-2α target genes (VEGF-A, CCND1, PAI1, GLUT1, CXCR4). aacrjournals.org Reduced circulating tumor-derived human VEGF-A. aacrjournals.org
PT2385 Patient-Derived Xenograft (PDX) of ccRCCComplete inhibition of tumor growth. aacrjournals.orgNot specified in this model, but efficacy implies target engagement.
PT2399 ccRCC Cell Line & Patient-Derived XenograftsTumor regression in primary and metastatic models. nih.gov Activity in sunitinib-resistant tumors. mdpi.comReduction in circulating EPO levels. mdpi.com
HIF2α Inhibitors (General) Zebrafish model of VHL diseaseSuppression of hypoxia-induced erythrocytosis and angiogenesis. jci.orgSuppression of Hif target genes. jci.org
HIF-2α depletion (siRNA) Mouse models with OCSC xenograftsInhibition of tumor growth and sensitization to adriamycin. nih.govNot applicable (direct depletion).

Mechanisms of Resistance to Hif 2α Inhibition in Preclinical Contexts

Genetic Alterations in EPAS1 (e.g., G323E Mutation)

A primary mechanism of acquired resistance to HIF-2α inhibitors involves the emergence of somatic mutations in the EPAS1 gene, which encodes the HIF-2α protein itself. These on-target mutations often occur within the drug-binding pocket, directly interfering with the inhibitor's ability to bind and exert its effect.

The most well-documented of these is the G323E mutation , a glycine-to-glutamic acid substitution at position 323. This specific alteration has been identified in preclinical renal cell carcinoma xenograft models that develop resistance after prolonged treatment with HIF-2α inhibitors like PT2399. mdpi.commdpi.com The G323E mutation acts as a "gatekeeper" mutation; it is located in the PAS-B domain where the inhibitors bind. nih.gov The substitution of the small, neutral glycine (B1666218) with the larger, negatively charged glutamic acid residue is thought to sterically hinder the drug from entering or effectively binding to its target pocket, thus restoring the ability of HIF-2α to dimerize with ARNT and reactivate downstream gene transcription despite the presence of the inhibitor. nih.govfrontiersin.org Sequencing of patient samples from clinical trials with the first-generation inhibitor PT2385 has also confirmed the emergence of the G323E mutation upon disease progression, highlighting its clinical relevance. nih.govnih.gov These findings suggest that while such mutations may be rare at baseline, they can be rapidly selected for under the therapeutic pressure of HIF-2α inhibition. nih.gov

Table 1: Key Genetic Alterations in EPAS1 Conferring Resistance to HIF-2α Inhibitors

Mutation Location Affected Compound(s) Mechanism of Resistance References
G323EPAS-B Domain of HIF-2αPT2385, PT2399 (Belzutifan analogs)Prevents inhibitor binding, allowing HIF-2α/ARNT dimerization. mdpi.commdpi.comnih.govnih.gov

Upregulation or Differential Activity of HIF-1α

HIF-1α and HIF-2α, while sharing structural similarities and binding to the same DNA recognition sites, can have distinct and sometimes opposing roles in cancer biology. physiology.orgacs.org The selective inhibition of HIF-2α can lead to a compensatory upregulation or increased reliance on HIF-1α signaling, providing a route for tumor cells to bypass the therapeutic blockade.

Preclinical studies in RCC models have shown that intrinsic resistance to HIF-2α inhibitors can be associated with a specific HIF isoform expression profile. mdpi.commdpi.com For instance, resistant cell lines often exhibit lower baseline levels of HIF-2α expression but higher expression of HIF-1α compared to sensitive cell lines. mdpi.commdpi.com Under the selective pressure of a HIF-2α inhibitor, tumor cells may adapt by shifting their dependence from HIF-2α-driven pathways to those mediated by HIF-1α. This compensatory switch can blunt the long-term efficacy of the therapy, as HIF-1α can also promote angiogenesis and metabolic reprogramming, thereby sustaining tumor growth. acs.org In some contexts, HIF-1α inhibition has been shown to lead to a compensatory increase in HIF-2α, suggesting a complex interplay and potential for mutual compensation between the two isoforms that can contribute to therapeutic resistance. acs.org

Emergence of Mutations in HIF-1β (ARNT)

Resistance to HIF-2α inhibitors is not limited to mutations in the target protein itself but can also arise from genetic alterations in its essential binding partner, HIF-1β (ARNT). For HIF-2α to function as a transcription factor, it must form a heterodimer with ARNT. Mutations that stabilize this interaction can counteract the disruptive effect of an inhibitor.

A specific mutation, F446L (phenylalanine-to-leucine substitution at position 446), has been identified in the ARNT gene in a patient-derived xenograft (PDX) model of RCC that acquired resistance to the HIF-2α inhibitor PT2399. nih.gov This mutation is located in the PAS-B domain of ARNT, which is critical for its interaction with the PAS-B domain of HIF-2α. nih.gov Functional studies have demonstrated that the F446L mutation increases the binding affinity of the HIF-2α:ARNT heterodimer, thereby restoring the complex's formation and transcriptional activity even when the inhibitor is bound to HIF-2α. nih.gov This finding reveals that the entire HIF-2α:ARNT interface is a potential hotspot for resistance mutations.

Table 2: Key Genetic Alterations in ARNT Conferring Resistance to HIF-2α Inhibitors

Mutation Location Affected Compound(s) Mechanism of Resistance References
F446LPAS-B Domain of ARNTPT2399Increases the binding affinity of the HIF-2α:ARNT heterodimer, overcoming inhibitor-induced disruption. nih.gov

Activation of Compensatory Signaling Pathways

Tumor cells can develop resistance to targeted therapies by activating parallel or downstream signaling pathways that bypass the inhibited node. In the context of HIF-2α inhibition, tumor cells may activate alternative oncogenic pathways to maintain proliferation and survival.

One of the key pathways implicated in this form of resistance is the PI3K/AKT/mTOR pathway . This cascade is a central regulator of cell growth, metabolism, and survival and can be activated by various receptor tyrosine kinases. There is evidence of crosstalk between the HIF and PI3K/AKT/mTOR pathways. For example, loss of the VHL tumor suppressor, which leads to HIF-2α stabilization, also results in the activation of the c-MET receptor tyrosine kinase, which in turn can signal through the PI3K/AKT pathway. mdpi.com It is plausible that under HIF-2α inhibition, tumor cells could further upregulate signaling through this or other growth factor pathways (e.g., those involving c-Myc) to compensate for the loss of HIF-2α-driven proliferation signals. physiology.org Combining HIF-2α inhibitors with inhibitors of these compensatory pathways, such as mTOR inhibitors or CDK4/6 inhibitors, represents a rational strategy being explored in preclinical and clinical studies to overcome or prevent this mode of resistance. mdpi.com

Advanced Research Strategies and Future Directions for Hif 2α in 3 Type Compounds

Development of Next-Generation HIF-2α Inhibitors Designed to Overcome Resistance

The clinical success of first-in-class HIF-2α inhibitors has been tempered by the emergence of acquired resistance. Preclinical research has identified key mechanisms that allow tumors to evade these targeted agents. A primary mechanism of resistance is the acquisition of specific mutations within the HIF-2α protein itself or its dimerization partner, ARNT.

One of the most well-characterized resistance mutations is a "gatekeeper" mutation in the gene encoding HIF-2α, EPAS1, resulting in a glycine-to-glutamic acid substitution at position 323 (G323E). researchgate.netmdpi.com This mutation occurs within the drug-binding pocket of the PAS-B domain and is believed to sterically hinder the inhibitor from binding effectively, thus restoring the ability of HIF-2α to dimerize with ARNT and drive tumor-promoting gene expression. researchgate.net Another identified resistance mechanism involves a mutation in ARNT (F446L), which enhances the binding affinity of the HIF-2α:ARNT heterodimer, effectively outcompeting the inhibitory action of the drug. nih.gov

These findings have spurred the development of next-generation HIF-2α inhibitors with improved pharmacological properties and the potential to overcome these resistance mechanisms. While compounds like Belzutifan (a second-generation inhibitor) offered improved pharmacokinetics over the first-generation agent PT2385, the challenge of targeting resistance mutations persists. targetedonc.com The development of future inhibitors will need to be specifically designed to effectively bind to and inhibit mutated forms of HIF-2α, such as the G323E variant. nih.gov Several newer agents are in the preclinical and early clinical pipeline, though their ability to overcome known resistance mutations is a critical question that remains under investigation. mdpi.compatsnap.com

Synergistic Effects with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

Investigating the Role of HIF-2α-IN-3 Type Compounds in Non-Oncological Disease Models

While the primary focus of HIF-2α inhibitors has been on oncology, emerging research highlights their potential in a range of non-cancerous conditions where hypoxia and aberrant HIF-2α signaling are key drivers of pathology. patsnap.comnih.gov Preclinical studies are exploring the therapeutic utility of targeting HIF-2α in cardiovascular, metabolic, and inflammatory diseases.

In the context of cardiovascular diseases, HIF-2α plays a complex role. It is highly expressed in vascular endothelial cells and is a critical regulator of angiogenesis and vascular integrity. nih.govmdpi.com Studies in mouse models suggest that endothelial HIF-2α is crucial for protecting the heart from ischemia-reperfusion injury. mdpi.com Conversely, dysregulated HIF-2α activity is implicated in the pathogenesis of pulmonary arterial hypertension (PAH), a condition characterized by abnormal vascular remodeling. frontiersin.orgmdpi.com In animal models of PAH, including those with gain-of-function mutations in HIF2A, there is a clear link between elevated HIF-2α and the development of the disease. frontiersin.org Furthermore, a zebrafish model of von Hippel-Lindau (VHL) disease, which leads to constitutive HIF-2α activation, develops phenotypes reminiscent of the human condition, including pathologic angiogenesis that can be rescued by HIF-2α inhibitors. jci.org

Metabolic disorders represent another promising area for HIF-2α-targeted therapies. patsnap.com Hypoxia in adipose tissue is linked to obesity-related insulin (B600854) resistance, and HIF-2α may contribute to metabolic reprogramming that worsens disease progression. patsnap.com Preclinical evidence suggests that inhibiting HIF pathways could help restore metabolic balance. patsnap.com In models of fatty liver disease, knockdown of HIF-2α has been shown to improve triglyceride accumulation. spandidos-publications.com

The role of HIF-2α in inflammatory conditions is also under investigation. In inflammatory bowel disease (IBD), for instance, HIF-1α and HIF-2α appear to have opposing functions. While HIF-1α is generally considered protective, HIF-2α activation in intestinal epithelial cells can promote inflammation and decrease barrier function. nih.gov

Furthermore, HIF-2α inhibitors are being studied in the context of preeclampsia, a serious pregnancy complication characterized by placental dysfunction. In vitro studies using primary human cytotrophoblasts and in vivo rat models have shown that the HIF-2α inhibitor PT2385 can improve placental function and mitigate disease symptoms by normalizing the secretion of angiogenic factors. ahajournals.org

These diverse preclinical findings underscore the broad therapeutic potential of HIF-2α inhibitors beyond cancer. However, further research is necessary to fully elucidate the specific roles of HIF-2α in these non-oncological diseases and to validate the efficacy and safety of compounds like HIF-2α-IN-3 in relevant disease models.

Systems Biology Approaches to Elucidate Comprehensive HIF-2α Signaling Networks

To fully grasp the therapeutic potential and predict the systemic effects of inhibiting HIF-2α, a systems biology approach is indispensable. This involves integrating multi-omics data to construct comprehensive models of the HIF-2α signaling network and its crosstalk with other cellular pathways. researchgate.netlenus.ie

Metabolomics is another critical component of a systems biology approach. HIF-2α is a key regulator of cellular metabolism, influencing processes like glycolysis and lipid metabolism. nih.gov By analyzing the metabolic profiles of cells and tissues treated with HIF-2α inhibitors, researchers can gain insights into the metabolic vulnerabilities created by blocking this pathway. researchgate.net For instance, a CRISPR screen identified the cholesterol biosynthesis pathway as a potential synergistic target when combined with HIF-2α inhibition in colorectal cancer models. aacrjournals.org

Furthermore, understanding the protein-protein interaction networks of HIF-2α is crucial. HIF-2α forms a heterodimer with HIF-1β (ARNT) to become transcriptionally active. patsnap.com It also interacts with co-activators like p300/CBP. researchgate.net Mapping these interactions can reveal novel regulatory mechanisms and potential avenues for therapeutic intervention.

By integrating these different layers of biological information, systems biology can help to create predictive models of the HIF pathway. lenus.ie This will be instrumental in identifying patient populations most likely to respond to HIF-2α inhibitors, anticipating potential resistance mechanisms, and discovering novel combination therapies.

Elucidating the Role of Epigenetic Modifications in Modulating HIF-2α Responses and Inhibitor Efficacy

The activity of HIF-2α and the cellular response to its inhibition are intricately regulated by epigenetic mechanisms, including DNA methylation and histone modifications. frontiersin.orgmdpi.com These epigenetic layers add a significant degree of complexity to the HIF-2α signaling network and can influence the efficacy of inhibitors.

DNA methylation plays a crucial role in controlling the expression of the EPAS1 gene, which encodes HIF-2α. pnas.org In some cell types, the EPAS1 gene is silenced by DNA methylation mediated by the enzyme DNMT3a. pnas.org Loss of this epigenetic silencing can lead to the inappropriate expression of HIF-2α, contributing to tumorigenesis. pnas.org Conversely, DNA methylation can also impact the expression of HIF-1α. researchgate.net

Histone modifications, such as acetylation and methylation, are also key regulators of HIF-2α activity. The transcriptional co-activators p300 and CBP, which possess histone acetyltransferase (HAT) activity, interact with HIF-2α to enhance the expression of its target genes. researchgate.net This interaction can be influenced by various cellular signals. plos.org Histone deacetylases (HDACs) can also modulate HIF-2α stability and activity. mdpi.com For instance, the HDAC inhibitor Vorinostat has been shown to specifically increase HIF-2α levels in soft tissue sarcoma models. nih.gov Furthermore, histone demethylases can also play a role in regulating HIF-2α-mediated transcription. mdpi.com

Recent research has also highlighted the role of histone crotonylation, another type of histone modification, in HIF-2α-dependent gene expression. In some cancer cells, HIF-2α recruits p300/CBP to the promoters of target genes, leading to histone crotonylation and subsequent gene activation. researchgate.net

The interplay between HIF-2α and the epigenetic machinery is bidirectional. HIF-2α itself can influence the epigenetic landscape by regulating the expression of epigenetic modifying enzymes. frontiersin.org This creates complex feedback loops that can either amplify or dampen the hypoxic response.

Understanding these epigenetic regulatory mechanisms is crucial for several reasons. First, it can help to explain the cell-type-specific responses to HIF-2α inhibition. mdpi.com Second, it may provide novel therapeutic strategies. For example, combining HIF-2α inhibitors with epigenetic drugs, such as HDAC inhibitors or demethylating agents, could be a way to overcome resistance or enhance therapeutic efficacy. Finally, epigenetic marks could potentially serve as biomarkers to predict the response to HIF-2α inhibitors.

Identification of Biomarkers for Response to HIF-2α Inhibition in Preclinical Settings

The variable sensitivity of tumors to HIF-2α inhibitors, even those with clear genetic drivers like VHL inactivation, highlights the critical need for predictive biomarkers to guide their clinical use. amegroups.orgresearchgate.netnih.gov Preclinical research is actively focused on identifying molecular markers that can predict which tumors will respond to this class of drugs.

A primary candidate for a predictive biomarker is the expression level of HIF-2α itself. amegroups.org In preclinical models of renal cell carcinoma, cell lines and patient-derived xenografts with higher levels of HIF-2α have shown greater sensitivity to inhibitors like PT2399. amegroups.org This suggests that assessing HIF-2α expression or activity could be a straightforward way to select patients for treatment. amegroups.org However, the therapeutic benefit of HIF-2α inhibition may be context-dependent, and its complete loss could even be oncogenic in some models, indicating a more complex relationship. nih.gov

Circulating biomarkers, such as proteins and microRNAs, are also being investigated for their predictive potential. mdpi.com In studies of other targeted therapies, circulating levels of cytokines and angiogenic factors have been associated with treatment response. mdpi.com For instance, plasma levels of IL-6 have been identified as a predictive biomarker for response to the tyrosine kinase inhibitor sunitinib (B231) in renal cell carcinoma. mdpi.com Similar approaches could be applied to HIF-2α inhibitors.

The genetic background of the tumor is another important consideration. While VHL mutations are a key driver of HIF-2α activation in renal cell carcinoma, not all patients with these mutations respond equally to inhibitors. mdpi.com This suggests that other genetic or epigenetic alterations may modify the response. Identifying these modifiers could lead to more refined patient selection.

The development of resistance to HIF-2α inhibitors is a significant clinical challenge. amegroups.org Preclinical models are being used to understand the mechanisms of resistance, which can involve mutations in HIF2A or its binding partner ARNT. amegroups.org Identifying biomarkers that can predict or detect the emergence of resistance is a key area of research.

Ultimately, a combination of tissue-based, circulating, and imaging biomarkers may be needed to accurately predict the response to HIF-2α inhibition. Validating these biomarkers in robust preclinical models is an essential step before they can be implemented in clinical practice.

Refinement of In Vitro and In Vivo Models for HIF-2α Inhibitor Research

The development and validation of robust preclinical models that accurately recapitulate human disease are essential for advancing our understanding of HIF-2α biology and for the effective evaluation of inhibitors like HIF-2α-IN-3.

In vitro models, such as cancer cell lines, are a cornerstone of preclinical research. Cell lines with specific genetic backgrounds, such as VHL-deficient renal cell carcinoma lines, have been instrumental in the initial characterization of HIF-2α inhibitors. aacrjournals.org However, traditional two-dimensional cell cultures often fail to capture the complexity of the tumor microenvironment. Therefore, there is a growing emphasis on the use of more sophisticated in vitro models, such as three-dimensional (3D) spheroids and organoids. These models better replicate the cell-cell and cell-matrix interactions that occur in vivo and can provide more physiologically relevant data on drug efficacy. The establishment of primary cell cultures from patient tumors is also a valuable approach, as these models can offer insights into tumor proliferation dynamics and the key factors involved in tumor development. mdpi.com

In vivo models are crucial for evaluating the systemic effects of HIF-2α inhibitors and for studying their impact on tumor growth, angiogenesis, and metastasis. Xenograft models, in which human cancer cell lines are implanted into immunocompromised mice, have been widely used to demonstrate the anti-tumor activity of HIF-2α inhibitors. aacrjournals.orgnih.gov Patient-derived xenograft (PDX) models, where tumor fragments from patients are directly implanted into mice, are considered to be more predictive of clinical outcomes as they better preserve the heterogeneity and architecture of the original tumor. amegroups.org

Genetically engineered mouse models (GEMMs) are also powerful tools for studying the role of HIF-2α in both normal physiology and disease. frontiersin.org For example, mice with conditional knockout or gain-of-function alleles for Hif2a can be used to dissect the cell-type-specific functions of HIF-2α in different organs and disease contexts. frontiersin.org Autochthonous mouse models of cancer, where tumors arise spontaneously in their natural microenvironment, can be particularly useful for studying tumor progression and response to therapy. aacrjournals.org

Zebrafish have also emerged as a valuable vertebrate model for studying HIF-2α biology and for in vivo testing of small molecule inhibitors. jci.org The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and disease progression, and the high degree of conservation of the HIF signaling pathway makes them a relevant model for human disease. jci.org

The refinement of these in vitro and in vivo models, coupled with advanced imaging techniques and molecular analysis, will be critical for accelerating the translation of promising HIF-2α inhibitors from the laboratory to the clinic. A notable scarcity of models for certain tumor types, however, can constrain research and the evaluation of available drugs and drug combinations. nih.gov

Q & A

Q. What is the molecular mechanism of HIF-2alpha-IN-3 in modulating hypoxia signaling pathways?

this compound selectively inhibits hypoxia-inducible factor 2α (HIF-2α) by binding to its PAS-B domain, disrupting heterodimerization with ARNT and subsequent transcriptional activation of hypoxia-responsive genes. Methodologically, researchers validate this mechanism using techniques like X-ray crystallography to resolve binding interfaces, surface plasmon resonance (SPR) for affinity measurements, and luciferase reporter assays to quantify transcriptional suppression .

Q. How do researchers validate this compound’s target specificity to avoid off-target effects?

Specificity is assessed through competitive binding assays (e.g., with HIF-1α isoforms), RNA-seq profiling of downstream genes, and CRISPR-mediated knockout models. For example, if HIF-2α-KO cells show no response to the compound, while wild-type cells do, this confirms target specificity. Parallel screening against related kinases or nuclear receptors further rules off-target interactions .

Q. What experimental models are recommended for initial efficacy testing of this compound?

In vitro models include renal cell carcinoma (RCC) lines (e.g., 786-O) with VHL mutations, which constitutively activate HIF-2α. In vivo, xenograft models in immunocompromised mice are standard. Dose-response curves (IC50) and pharmacokinetic profiling (e.g., plasma half-life via LC-MS) are critical for establishing therapeutic windows .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic stability, tissue penetration, or microenvironmental factors. Advanced approaches include:

  • Modifying experimental design to incorporate 3D tumor spheroids or patient-derived organoids to mimic in vivo complexity.
  • Using isotopic labeling (e.g., deuterated compounds) to track biodistribution via PET imaging.
  • Employing transcriptomic meta-analysis to identify compensatory pathways in resistant models .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism is standard. For multi-parametric datasets (e.g., RNA-seq + metabolomics), multivariate analysis (PCA or PLS-DA) identifies correlated variables. Significance thresholds (e.g., p < 0.01) must align with instrument precision, per guidelines on numerical reporting .

Q. How can researchers optimize assay conditions to minimize variability in this compound screening?

Key steps include:

  • Replicates : Minimum triplicate runs per concentration to account for plate-to-plate variability.
  • Controls : Normalization to DMSO-treated cells and reference inhibitors (e.g., PT2399).
  • Environmental controls : Hypoxia chambers with O2 levels validated via fluorescent probes (e.g., Image-iT®). Data should adhere to standards for instrument calibration and raw data archiving .

Data Interpretation & Contradiction Management

Q. How should conflicting data on this compound’s efficacy in different cancer subtypes be reconciled?

  • Perform subgroup analysis (e.g., RCC vs. glioblastoma) using ANOVA to identify context-dependent variables.
  • Cross-validate findings with orthogonal assays (e.g., ChIP-seq for HIF-2α binding vs. qPCR for target genes).
  • Reference systematic reviews to contextualize results within existing literature and identify consensus thresholds .

Q. What criteria define a robust pharmacokinetic profile for this compound in translational studies?

ParameterTarget ThresholdMethodology
Oral bioavailability≥20%LC-MS/MS in plasma
Half-life (t½)>4 hoursNon-compartmental analysis
AUC (0–24h)>5000 ng·h/mLPhoenix WinNonlin® modeling
Data must meet reproducibility standards (CV < 15%) and align with FDA/EMA preclinical guidelines .

Methodological Frameworks

Q. How can researchers formulate hypotheses about this compound’s synergy with existing therapies?

Apply the PICO framework :

  • Population : HIF-2α-driven tumors.
  • Intervention : this compound + checkpoint inhibitors.
  • Comparison : Monotherapy vs. combination.
  • Outcome : Tumor regression (RECIST criteria). Hypotheses should be evaluated using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies ensure reproducibility when replicating this compound studies?

  • Open protocols : Share detailed methods via platforms like protocols.io .
  • Material validation : Use certified cell lines (ATCC) and compound batches with NMR/HPLC purity >98%.
  • Data transparency : Publish raw flow cytometry files or microscopy datasets in repositories like Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.